13-Docosenenitrile, (13Z)-
Description
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Properties
IUPAC Name |
(Z)-docos-13-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYKFYGFCBJSI-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888373 | |
| Record name | 13-Docosenenitrile, (13Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73170-89-5 | |
| Record name | Erucic nitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73170-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Docosenenitrile, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073170895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenenitrile, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 13-Docosenenitrile, (13Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Conformational Efficacy of (13Z)-13-Docosenenitrile: A Physicochemical Perspective
Executive Summary
(13Z)-13-Docosenenitrile (commonly Eruconitrile ) represents a critical junction in lipid chemistry, serving as the dehydrated derivative of the widely utilized slip agent, erucamide. While often overshadowed by its amide precursor, the nitrile form possesses distinct physicochemical properties driven by its unique molecular architecture: a linear, non-hydrogen-bonding cyano head group coupled with a kinked cis-alkenyl tail. This guide dissects the structural conformation, synthesis, and spectroscopic validation of 13-docosenenitrile, distinguishing its utility in high-performance electronics and chemical synthesis from the tribological applications of its amide counterpart.
Part 1: Molecular Architecture & Stereochemistry
The functionality of (13Z)-13-docosenenitrile is governed by the interplay between its polar head and lipophilic tail. Unlike amides, which rely on intermolecular hydrogen bonding for crystallinity, the nitrile group introduces a dipole without H-bond donation, fundamentally altering the packing density.
Structural Hierarchy
-
Head Group (C1): The cyano group (-C≡N) is
hybridized, creating a linear geometry with a bond angle of 180°. This creates a permanent dipole moment (~3.9 D) but prevents the formation of the stratified bilayers seen in erucamide. -
Hydrophobic Tail (C2–C22): The aliphatic chain is dominated by the cis (Z) double bond at C13.
-
The Z-Conformation (C13=C14): The Z configuration introduces a ~30° kink in the hydrocarbon chain. This steric irregularity disrupts Van der Waals forces between adjacent chains, preventing tight crystalline packing. Consequently, (13Z)-13-docosenenitrile exists as a liquid or low-melting solid at room temperature, whereas its trans isomer (brassidonitrile) would be a rigid solid.
Electronic Distribution & Reactivity
The electron-withdrawing nature of the nitrogen atom renders the C1 carbon electrophilic, making it susceptible to nucleophilic attack (e.g., hydrolysis to amides or reduction to amines). However, the long hydrophobic tail shields the head group in non-polar solvents, modulating reaction kinetics.
Figure 1: Structural hierarchy of (13Z)-13-docosenenitrile, highlighting the electronic and steric zones that define its reactivity and physical state.
Part 2: Synthesis & Experimental Protocols
The primary route to high-purity (13Z)-13-docosenenitrile is the catalytic dehydration of erucamide. This process must be controlled to prevent isomerization of the cis double bond to the thermodynamically more stable trans form.
Protocol: Catalytic Dehydration of Erucamide
Objective: Convert (13Z)-docosenamide to (13Z)-docosenenitrile while maintaining stereochemical integrity.
Reagents:
-
Precursor: Erucamide (>98% purity)
-
Dehydrating Agent: Phosphorus Pentoxide (
) or Thionyl Chloride ( )[1] -
Solvent: Toluene (anhydrous)
Workflow:
-
Dissolution: Dissolve 0.1 mol of erucamide in 150 mL of anhydrous toluene under
atmosphere. -
Addition: Add 1.2 equivalents of
slowly to maintain temperature < 60°C. -
Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The disappearance of the amide spot (
) and appearance of the nitrile spot ( ) indicates completion. -
Quenching: Cool to 0°C and quench carefully with ice water.
-
Extraction: Wash the organic layer with saturated
(to remove acidic byproducts) followed by brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~220°C at 0.5 mmHg) to isolate the clear/pale yellow liquid.
Validation Logic
This protocol is self-validating through the phase change. The starting material is a waxy solid (MP ~80°C), while the product is a liquid. Failure to obtain a liquid indicates incomplete dehydration or polymerization.
Part 3: Analytical Characterization
Precise characterization is required to distinguish the nitrile from the amide and to confirm the retention of the Z-alkene configuration.
Spectroscopic Signatures
The following table summarizes the critical shifts and absorbances required for identification.
| Technique | Parameter | Value | Structural Assignment |
| FT-IR | 2246 ± 5 | -C≡N Stretch (Characteristic) | |
| 3005 | =C-H Stretch (Unsaturated) | ||
| 720 | -(CH2)n- Rocking (Long chain) | ||
| 1H NMR | 5.35 (m, 2H) | -CH=CH- (Vinyl protons) | |
| 2.33 (t, 2H) | -CH2-CN ( | ||
| 2.01 (m, 4H) | -CH2-C=C- (Allylic protons) | ||
| 0.88 (t, 3H) | -CH3 (Terminal methyl) | ||
| 13C NMR | 119.8 | -C≡N (Nitrile Carbon) | |
| 129.9, 130.0 | -C=C- (Olefinic Carbons) | ||
| 16.5 |
NMR Interpretation Guide
-
The Isomer Check: In 13C NMR, the allylic carbons of the cis isomer appear at
ppm. If isomerization to trans occurred, these peaks would shift downfield to ppm due to the removal of the steric compression (gamma-gauche effect). -
The Dehydration Check: The disappearance of the amide carbonyl signal (~175 ppm) and the appearance of the nitrile signal (~119 ppm) confirms the reaction success.
Figure 2: Analytical workflow for validating the identity and stereochemistry of (13Z)-13-docosenenitrile.
Part 4: Functional Implications & Applications[3]
While erucamide acts as a surface-active slip agent, (13Z)-13-docosenenitrile serves different industrial and biological roles due to its lack of hydrogen bonding.
Material Science: Dielectrics and Intermediates
-
Photoresists: Eruconitrile is utilized in chemically amplified positive photosensitive resin compositions.[2] Its long hydrophobic chain acts as a plasticizer, improving the flexibility of the cured resin without introducing polar protic groups (like -OH or -NH2) that could interfere with acid-catalyzed lithography processes.
-
Surfactant Synthesis: It is the primary intermediate for producing erucyl amines (via reduction) and quaternary ammonium salts, which are essential corrosion inhibitors and antistatic agents.
Biological Activity & Toxicity
Researchers must handle fatty nitriles with specific caution regarding metabolic activation.
-
Metabolism: Unlike fatty acids, aliphatic nitriles are metabolized by Cytochrome P450 enzymes (specifically CYP2E1).[3] This oxidation at the
-carbon can lead to the release of cyanide ions ( ) in vivo. -
Toxicity: While the long chain reduces volatility and immediate absorption compared to short-chain nitriles (e.g., acetonitrile), (13Z)-13-docosenenitrile is classified as a "long-chain unsaturated nitrile." Toxicity studies suggest that unsaturated nitriles can exhibit cholinomimetic effects.[4]
References
-
PubChem. (2025).[5] 13-Docosenenitrile, (13Z)- Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 13-Docosenamide, (Z)- (Erucamide) and Derivatives. National Institute of Standards and Technology.[6] [Link]
-
Dulal, N., et al. (2018). Migration and performance of erucamide slip additive in high-density polyethylene. Journal of Applied Polymer Science. [Link]
-
Tanii, H., et al. (1989). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. [Link]
Sources
- 1. 13-Docosenenitrile, (13Z)- | 73170-89-5 | Benchchem [benchchem.com]
- 2. CAS 73170-89-5: Erucic nitrile | CymitQuimica [cymitquimica.com]
- 3. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-Docosenenitrile, (13Z)- | C22H41N | CID 11023622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Thermodynamic Stability of Unsaturated Fatty Nitriles: A Technical Guide
This guide provides a rigorous technical analysis of the thermodynamic stability of unsaturated fatty nitriles, tailored for researchers in lipid chemistry and pharmaceutical development.
Executive Summary
Unsaturated fatty nitriles (e.g., oleonitrile, linoleonitrile) represent a critical class of lipid intermediates. While often viewed merely as precursors to fatty amines (surfactants) or biofuels, their thermodynamic behavior dictates their utility in Lipid Nanoparticle (LNP) formulation and covalent drug discovery .
This guide addresses the core stability challenges: geometric isomerization , autoxidation , and hydrolytic degradation . It provides actionable protocols for characterizing these pathways to ensure the integrity of lipid-based therapeutic delivery systems.
Thermodynamic Fundamentals
The stability of an unsaturated fatty nitrile is governed by the interplay between the nitrile headgroup (
Geometric Isomerization (Cis vs. Trans)
The most immediate thermodynamic driver in unsaturated fatty nitriles is the relaxation of cis (Z) double bonds to trans (E) configurations.
-
Driving Force: Trans isomers are thermodynamically favored due to reduced steric strain between the alkyl chains flanking the double bond.
-
Energetics: The standard Gibbs free energy change (
) for cis trans isomerization is approximately -2.8 to -4.0 kJ/mol . -
Activation Barrier: The reaction is kinetically trapped at room temperature (
for unassisted thermal rotation). However, this barrier drops significantly in the presence of:-
Radicals: Thiol or oxygen radicals (common in biological or impure solvent systems).
-
Catalysts: Transition metals (Ni, Pd) or acid catalysts used during synthesis.
-
Conjugation Effects ( -Unsaturation)
A critical structural distinction must be made between isolated and conjugated nitriles:
-
Isolated (e.g., Oleonitrile): The double bond is at C9. The nitrile group exerts minimal electronic influence on the alkene. Stability is dominated by the alkene's own substitution pattern.
-
Conjugated (e.g., 2-Octenenitrile): The double bond is at C2, conjugated with the nitrile.
-
Resonance Stabilization: The overlap of
-orbitals lowers the heat of hydrogenation, making these significantly more thermodynamically stable than their isolated isomers. -
Reactivity Trade-off: While thermodynamically stable against isomerization, they become electrophilic (Michael acceptors), reacting irreversibly with biological nucleophiles (cysteine thiols).
-
Bond Dissociation Energy (BDE) & Oxidation
The "Achilles' heel" of unsaturated nitriles is the bis-allylic or allylic C-H bond.
-
Allylic C-H BDE: ~360 kJ/mol (Mono-unsaturated).
-
Bis-allylic C-H BDE: ~270 kJ/mol (Poly-unsaturated, e.g., Linoleonitrile).
-
Implication: Poly-unsaturated nitriles are exponentially more susceptible to radical autoxidation than mono-unsaturated analogs.
Degradation Mechanisms
Understanding the specific pathways of degradation is essential for stabilizing these compounds in formulation.
Autoxidation Pathway
Unlike hydrolysis, which requires water, autoxidation requires only molecular oxygen and a radical initiator (light, heat, metal trace).
-
Initiation: Abstraction of a bis-allylic hydrogen forms a carbon-centered radical.
-
Propagation: Reaction with
yields a peroxyl radical ( ), which abstracts H from a neighbor, propagating the chain. -
Termination: Radical coupling leads to cross-linked polymers (gums) or cleavage into short-chain aldehydes (rancid odor).
Hydrolysis (The Nitrile Sink)
The nitrile group is metastable. Under acidic or basic stress (or enzymatic action by nitrilases), it hydrolyzes stepwise:
-
Thermodynamic Driver: Formation of the carboxylate is highly exergonic.
-
Control: Anhydrous storage is non-negotiable for long-term stability.
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways for unsaturated fatty nitriles. Note that oxidation leads to irreversible scission, while isomerization leads to a lower-energy stereoisomer.
Experimental Protocols for Stability Assessment
To validate the quality of fatty nitriles for pharmaceutical use (e.g., LNP synthesis), use this multi-modal testing protocol.
Accelerated Stability Stress Test
Objective: Determine the shelf-life and degradation mode.
| Parameter | Condition | Duration | Detection Method |
| Thermal Stress | 60°C (Anhydrous) | 14 Days | GC-FID (Isomer ratio) |
| Oxidative Stress | 40°C / 75% RH / Open Vial | 7 Days | Peroxide Value (Titration) + NMR |
| Hydrolytic Stress | pH 4.0 & pH 9.0 Buffer (50°C) | 48 Hours | HPLC-MS (Amide/Acid detection) |
| Photostability | UV/Vis (Xenon lamp) | 24 Hours | GC-MS (Radical products) |
Analytical Methodologies
A. 1H-NMR Spectroscopy (The Gold Standard)
NMR is the only method that simultaneously quantifies isomerization, oxidation, and hydrolysis without thermal artifacts.
-
Protocol: Dissolve 10 mg sample in
. -
Key Signals:
-
Olefinic Protons:
5.3-5.4 ppm. -
Allylic Protons:
2.0 ppm. -
Bis-allylic Protons:
2.8 ppm (Disappearance indicates oxidation). -
Alpha-methylene (
): 2.3 ppm (Shift to 2.2 ppm indicates amide hydrolysis).
-
B. Differential Scanning Calorimetry (DSC)
Used to determine the onset temperature of polymerization or thermal decomposition.
-
Protocol: Ramp 10°C/min from 25°C to 400°C under
. -
Interpretation: An exotherm >200°C typically indicates polymerization of the nitrile or alkene groups.
Applications in Drug Development
Lipid Nanoparticles (LNPs)
Fatty nitriles are direct precursors to ionizable cationic lipids (via reduction to amines).
-
Criticality: Impurities in the nitrile (e.g., trans-isomers or peroxides) carry over to the amine.
-
Impact: Peroxides in the lipid tail can oxidatively degrade the mRNA payload, rendering the vaccine ineffective. Trans-isomers alter the LNP transition temperature (
), affecting endosomal release efficiency.
Covalent Warheads
-Unsaturated nitriles are emerging as "warheads" for covalent inhibitors.-
Mechanism: The nitrile activates the adjacent double bond for a targeted Michael addition to a cysteine residue on a disease-causing protein.
-
Design Rule: The thermodynamic stability of the warhead prevents non-specific reaction with off-target proteins (unlike more reactive acrylamides).
References
-
Thermodynamics of Cis-Trans Isomerization
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (General reference for alkene thermodynamics).
-
Doering, W. v. E., et al. (1968). Rotational Barrier of Olefins.Journal of the American Chemical Society. Link
-
Fatty Nitrile Synthesis & Stability
-
Biresaw, G., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis.ACS Omega. Link
-
-
Lipid Oxidation Mechanisms
-
Pharmaceutical Applications (LNPs)
-
Nitriles in Drug Discovery
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.Journal of Medicinal Chemistry. Link
-
Sources
Biological Activity and Toxicity Profile of Long-Chain Fatty Nitriles
Executive Summary
Long-chain fatty nitriles (LCFNs), typically defined as aliphatic nitriles with carbon chain lengths of C12 to C22 (e.g., lauronitrile, oleonitrile, stearonitrile), occupy a unique niche in industrial chemistry. Unlike their short-chain counterparts (e.g., acetonitrile, acrylonitrile) which are notorious for rapid percutaneous absorption and lethal cyanide release, LCFNs exhibit a distinctly different toxicological profile .
The core thesis of this guide is the "Lipophilic Safety Paradox" : while LCFNs are significantly safer for mammalian handling due to metabolic resistance to cyanide release, they represent a severe hazard to aquatic ecosystems. Their high lipophilicity (Log
Chemical Identity & Physicochemical Properties
LCFNs are characterized by a terminal cyano group (-C≡N) attached to a long lipophilic tail. This structure dictates their behavior: the nitrile group is polar, but the long alkyl chain dominates, rendering the molecule hydrophobic.
| Common Name | Chemical Name | CAS No.[1][2][3][4][5][6][7] | Chain | Log | Physical State |
| Lauronitrile | Dodecanenitrile | 2437-25-4 | C12:0 | ~4.7 | Liquid |
| Oleonitrile | (Z)-9-Octadecenenitrile | 112-91-4 | C18:1 | ~7.5 | Liquid |
| Stearonitrile | Octadecanenitrile | 638-65-3 | C18:0 | ~7.9 | Waxy Solid |
| Coco Nitrile | Mixed Fatty Nitriles | 61789-53-5 | Mixed | ~5-7 | Liquid |
Key Insight: The biological activity of LCFNs is driven by hydrophobicity , not the chemical reactivity of the nitrile group.
Metabolic Fate: The Cyanide Divergence
The most critical safety distinction for a researcher is understanding why LCFNs do not kill via the same mechanism as short-chain nitriles.
Short-Chain Mechanism (The Danger Zone)
Small nitriles (C2-C5) are substrates for Cytochrome P450 (specifically CYP2E1) which performs
Long-Chain Mechanism (The Safety Zone)
LCFNs are poor substrates for
-
Hydrolysis: The nitrile is slowly converted to an amide (via nitrile hydratase-like activity or CYP oxidative attack) and subsequently to a free fatty acid and ammonia.
- -Oxidation: The alkyl chain is oxidized at the tail, increasing water solubility and facilitating excretion without disturbing the cyano group.
Visualization: Metabolic Divergence
Figure 1: Divergent metabolic pathways. Short chains undergo lethal alpha-hydroxylation releasing cyanide, while long chains undergo safer hydrolysis or omega-oxidation.
Toxicity Profile
Mammalian Toxicity
LCFNs are generally classified as low acute toxicity for mammals. The primary hazard is irritation, not systemic poisoning.
-
Acute Oral Toxicity: LD50 > 2,000 mg/kg (Rat). For Oleonitrile, LD50 is reported > 10,000 mg/kg.
-
Acute Dermal Toxicity: LD50 ~ 1,500 - 2,000 mg/kg (Rabbit).[8]
-
Skin Irritation: Category 2 (GHS). Moderate irritant. The mechanism is "defatting"—the lipophilic nitrile dissolves skin lipids, disrupting the stratum corneum barrier.
-
Sensitization: Generally considered non-sensitizing, though impure technical grades containing amines may trigger reactions.
Aquatic Toxicity (Critical Hazard)
This is the primary regulatory hurdle. LCFNs are Category Acute 1 / Chronic 1 (H400/H410) under GHS.[5]
-
Mechanism: Polar Narcosis. The molecules accumulate in the lipid bilayers of aquatic organisms (fish gills, daphnia membranes), disrupting ion transport and membrane fluidity.
-
Data Points:
-
Daphnia magna (48h EC50): 0.001 - 0.1 mg/L (Varies by chain length).
-
Fish (96h LC50): < 1.0 mg/L.[9]
-
-
Environmental Fate: Readily biodegradable but highly bioaccumulative (BCF > 500) before degradation occurs.
Biological Activity & Mechanism of Action[10][11]
Antimicrobial Activity
While often used as precursors to fatty amines (which are potent biocides), LCFNs possess intrinsic, albeit weaker, antimicrobial properties.
-
Spectrum: Primarily effective against Gram-positive bacteria (e.g., S. aureus) and fungi.[10]
-
Mechanism: The amphiphilic nature allows intercalation into the bacterial cell membrane. The nitrile headgroup, being less polar than a carboxyl group (fatty acid) or amine (fatty amine), causes a disturbance in membrane packing, leading to leakage of intracellular components.
-
Comparison: Activity is generally
to lower than the corresponding fatty amine.
Insecticidal/Repellent Activity
Certain LCFNs act as semiochemicals. For example, specific fatty nitriles have been investigated as spatial repellents, interfering with insect olfactory receptors by mimicking or masking natural pheromones.
Experimental Protocols
Protocol: Microsomal Stability Assay (Cyanide Release Check)
To verify the safety of a new synthetic nitrile analog, this assay determines if the compound releases cyanide in the presence of liver enzymes.
Materials:
-
Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Colorimetric Cyanide Detection Kit (e.g., Pyridine-Barbituric Acid method).
Workflow:
-
Incubation: Mix Test Nitrile (
) with Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4). -
Initiation: Add NADPH to start the reaction. Incubate at
for 60 minutes. -
Termination: Stop reaction with ice-cold acetonitrile (precipitates proteins).
-
Detection:
-
Aliquot supernatant.
-
Add Chloramine-T (converts
to cyanogen chloride). -
Add Pyridine-Barbituric Acid reagent.
-
Measure Absorbance at 570 nm.
-
-
Validation: Positive Control = Benzyl cyanide (releases CN). Negative Control = Stearic Acid.
Protocol: Bacterial Membrane Integrity Assay
To assess biological activity (membrane disruption).
Workflow:
-
Culture: Grow S. aureus to mid-log phase (
). -
Exposure: Treat bacteria with LCFN (emulsified in 0.1% DMSO) at varying concentrations (10 - 500
) for 1 hour. -
Staining: Add Propidium Iodide (PI). PI is membrane-impermeable and only stains cells with compromised membranes.
-
Analysis: Flow Cytometry or Fluorescence Microscopy.
-
Result: % PI-positive cells correlates with biocidal activity.
-
Risk Assessment & Handling Guidelines
| Hazard Class | GHS Code | Signal Word | Precaution |
| Aquatic Acute | H400 | WARNING | Do not dispose down drain. Collect all waste for incineration. |
| Aquatic Chronic | H410 | WARNING | Avoid release to the environment. |
| Skin Irritation | H315 | WARNING | Wear nitrile gloves (breakthrough time > 480 min). |
Storage: Store in a cool, dry place under nitrogen atmosphere if possible. LCFNs are stable but can slowly hydrolyze to amides in the presence of moisture and heat.
References
-
European Chemicals Agency (ECHA). (2023).[2][11] Registration Dossier: Dodecanenitrile (CAS 2437-25-4).[2] Retrieved from [Link][11]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Oleonitrile (CAS 112-91-4).[3][4][5][6][12] Retrieved from [Link]
- Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690-697. (Demonstrates the lack of cyanide toxicity in long-chain homologs).
-
Obukhova, E. S., et al. (2024). Mechanisms of the antimicrobial action of fatty acids and derivatives.[13] Ecological Genetics, 22(1). (Contextualizes membrane disruption mechanism).
-
Smart, J. P., & Ortiz de Montellano, P. R. (1990). Mechanism of the oxidation of nitriles by cytochrome P-450.[14] Journal of Biological Chemistry. (Mechanistic basis for alpha-hydroxylation vs omega-oxidation).
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- 5. wap.guidechem.com [wap.guidechem.com]
- 6. CAS 112-91-4: oleonitrile | CymitQuimica [cymitquimica.com]
- 7. Acetonitrile in freshwater and marine water [waterquality.gov.au]
- 8. echa.europa.eu [echa.europa.eu]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. scilit.com [scilit.com]
- 11. Dodecanenitrile | C12H23N | CID 17092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (Z)-9-Octadecenenitrile | C18H33N | CID 6420241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. valleyinternational.net [valleyinternational.net]
- 14. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Nitrile Group in Unsaturated Long-Chain Hydrocarbons
Introduction
Unsaturated long-chain hydrocarbons bearing a nitrile (cyano) group are pivotal intermediates in the synthesis of high-value oleochemicals. These molecules, derived from sources like fatty acids, serve as precursors to essential products such as long-chain primary amines, carboxylic acids, and specialized amides. Their unique trifunctional structure—comprising a polar nitrile head, a nonpolar hydrocarbon tail, and one or more reactive carbon-carbon double bonds—presents distinct synthetic challenges and opportunities.
This technical guide provides an in-depth exploration of the reactivity of the nitrile group within this molecular context. It is designed for researchers, chemists, and drug development professionals who seek to manipulate these substrates with precision. We will move beyond simple reaction lists to explain the underlying causality for experimental choices, addressing the critical challenges of chemoselectivity (differentiating reactivity between the C≡N and C=C bonds) and substrate solubility, which are inherent to these lipophilic molecules.
Section 1: Hydrolysis to Long-Chain Carboxylic Acids & Amides
The conversion of a nitrile to a carboxylic acid or an amide is a fundamental transformation, effectively exchanging the nitrogen atom for oxygen. This hydrolysis can be catalyzed by either acid or base, with the choice of conditions often dictated by the substrate's tolerance to harsh environments and the desired final product.
Mechanistic Principles & Field Insights
The hydrolysis proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2] The reaction typically proceeds all the way to the carboxylic acid, as the conditions required to hydrolyze the nitrile are more than sufficient to hydrolyze the intermediate amide.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[2] A series of proton transfers yields an amide. A key practical advantage of basic hydrolysis is that with careful control of reaction temperature and time, it is sometimes possible to isolate the amide intermediate, as the hydrolysis of nitriles can be more facile than the subsequent hydrolysis of the amide under certain milder basic conditions.[4]
Causality Behind Experimental Choices: The primary challenge in hydrolyzing long-chain nitriles is their poor solubility in aqueous reagents.[5] The long hydrocarbon tail imparts a significant lipophilic character, leading to phase separation. To overcome this, co-solvents like ethanol or methanol are often employed to create a homogeneous reaction medium.[6] Furthermore, vigorous heating under reflux is typically necessary to drive the reaction to completion, which can be problematic for sensitive substrates.[1][5]
Diagram: Acid- and Base-Catalyzed Hydrolysis Mechanisms
Caption: Mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis of Oleonitrile
This protocol describes the conversion of oleonitrile (a C18 unsaturated nitrile) to oleic acid.
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleonitrile (1.0 eq.).
-
Reagent Addition: Add a 3:1 (v/v) solution of ethanol and water, sufficient to create a stirrable mixture (approx. 10-15 volumes). Add potassium hydroxide (KOH, 2.0-3.0 eq.) pellets to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is consumed (typically 12-24 hours).
-
Workup & Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities. c. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold, dilute hydrochloric acid. The carboxylic acid product will precipitate or form an oil. d. Extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate, 3x volumes). e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oleic acid.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Section 2: Reduction to Long-Chain Primary Amines
The reduction of long-chain nitriles is the most direct route to long-chain primary amines (fatty amines), which are crucial surfactants, corrosion inhibitors, and chemical intermediates. The primary challenge in reducing unsaturated nitriles is achieving chemoselectivity: reducing the nitrile group while preserving the integrity of the C=C double bonds.
Synthetic Strategies & Field Insights
Two main strategies are employed for nitrile reduction: stoichiometric metal hydrides and catalytic hydrogenation.
-
Stoichiometric Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[3] The reaction involves two successive additions of a hydride ion (H⁻) to the nitrile carbon.[2] While effective, LiAlH₄ is unselective and will also reduce C=C bonds if conditions are not carefully controlled. Its use also generates significant amounts of aluminum salt waste, making it less suitable for large-scale industrial processes.[7]
-
Catalytic Hydrogenation: This is the preferred industrial method, utilizing hydrogen gas (H₂) and a heterogeneous metal catalyst.[8] Common catalysts include Raney Nickel, Raney Cobalt, and supported precious metals like Palladium (Pd) or Rhodium (Rh).[7] The key challenge is suppressing the formation of secondary and tertiary amine byproducts.[9] This occurs when the initially formed primary amine adds to an intermediate imine, which is then further reduced.
Causality Behind Experimental Choices: To maximize the yield of the primary amine during catalytic hydrogenation, the reaction is often carried out in the presence of ammonia. Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary/tertiary amine formation. The choice of catalyst and support is also critical. For example, atomically dispersed Pd catalysts on specific supports have shown high selectivity towards either primary or secondary amines depending on the catalyst structure.[10] Homogeneous catalysts, such as those based on manganese or ruthenium, can offer exceptional selectivity for primary amines (>99%) under optimized conditions.[9][11]
Diagram: Catalytic Hydrogenation Pathway & Byproduct Formation
Caption: Reaction network for nitrile hydrogenation showing byproduct formation.
Experimental Protocol: Selective Catalytic Hydrogenation of Oleonitrile
This protocol is representative for the selective reduction of an unsaturated nitrile to a primary amine using a heterogeneous catalyst.
-
Reactor Charging: To a high-pressure autoclave reactor, add the catalyst (e.g., 5% Rh/Al₂O₃ or a specialized Co catalyst, 1-5 wt% relative to the nitrile). Add oleonitrile (1.0 eq.) and the solvent (e.g., tetrahydrofuran (THF) or an alcohol).
-
Ammonia Addition: Cool the sealed reactor and add liquid ammonia (typically 3-5 equivalents relative to the nitrile).
-
Hydrogenation: Seal the reactor completely. Pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases.
-
Workup & Isolation: a. Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood. b. Open the reactor and filter the mixture to remove the heterogeneous catalyst. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. The resulting crude oleylamine can be purified by vacuum distillation.
Section 3: C-C Bond Formation via Organometallic Addition
The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the nitrile group provides a powerful method for synthesizing ketones with new carbon-carbon bonds.
Mechanistic Principles & Field Insights
The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile.[2] This forms a stable intermediate imine anion (specifically, a magnesium or lithium salt).[12]
Causality Behind Experimental Choices: A crucial aspect of this reaction is that the organometallic reagent adds only once. Unlike reactions with esters or acid chlorides, the negatively charged imine salt intermediate is unreactive towards a second equivalent of the nucleophile.[12] This prevents the formation of a tertiary alcohol. The reaction is paused at this imine salt stage until an aqueous acidic workup is performed. The workup first protonates the nitrogen to form a neutral imine, which is then rapidly hydrolyzed under the acidic conditions to yield the final ketone product.[13] The long, non-polar chain of the substrate necessitates the use of ethereal solvents like diethyl ether or THF to ensure solubility of all reactants.
Experimental Protocol: Synthesis of a Long-Chain Ketone
-
Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare the Grignard reagent by adding the desired alkyl or aryl halide (e.g., bromododecane, 1.1 eq.) to a suspension of magnesium turnings in anhydrous diethyl ether.
-
Nitrile Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of the unsaturated long-chain nitrile (e.g., 3-hexenenitrile, 1.0 eq.) in anhydrous diethyl ether dropwise via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis shows consumption of the nitrile.
-
Workup & Hydrolysis: a. Cool the reaction flask again in an ice bath. Very slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Follow this with the addition of dilute aqueous acid (e.g., 1M HCl) and stir until the intermediate imine is fully hydrolyzed to the ketone. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or vacuum distillation.
Section 4: Reactivity Involving the Unsaturated System
The interplay between the nitrile and the C=C double bond gives rise to unique reactivity patterns, particularly in α,β-unsaturated systems and through reactions that target the double bond itself.
Conjugate (Michael) Addition
In α,β-unsaturated nitriles, the electron-withdrawing nature of the cyano group polarizes the C=C bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This is known as a conjugate or Michael addition.[14][15] A wide range of nucleophiles, including enolates, amines (aza-Michael), and alcohols (oxa-Michael), can be added in a 1,4-fashion.[16][17] This reaction is a powerful tool for C-C, C-N, and C-O bond formation.
The Ritter Reaction
The Ritter reaction is a classic method for producing N-alkyl amides. It involves the reaction of a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid, such as sulfuric acid.[18] For unsaturated long-chain hydrocarbons, the C=C double bond can serve as the carbocation precursor. Protonation of the double bond by the strong acid generates a carbocation, which is then trapped by the lone pair of the nitrile nitrogen. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-substituted amide.[19] This reaction has been successfully applied to mono-unsaturated fatty acids like oleic acid, reacting with nitriles such as acetonitrile or acrylonitrile.[20]
Diagram: General Experimental Workflow
Caption: A generalized workflow for synthesis and purification.
Section 5: Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the transformations discussed. Note that specific results can vary significantly based on the exact substrate, catalyst batch, and scale.
| Transformation | Substrate | Reagents/Catalyst | Conditions | Yield | Selectivity | Reference |
| Reduction | Octanenitrile | Homogeneous Mn-catalyst, H₂ | 80°C, 50 bar H₂, 20h | >99% | >99% (Primary Amine) | [9][11] |
| Reduction | Octanenitrile | Ru/C, H₂, NH₃ | 100°C, 50 bar H₂, 20h | 99% | 60% (Primary Amine) | [11] |
| Hydrolysis | Oleonitrile | KOH, EtOH/H₂O | Reflux, 12-24h | High | N/A | [6] |
| Ritter Reaction | Oleic Acid | Acrylonitrile, H₂SO₄ | Not specified | 54-84% | N/A | [20] |
| Oxa-Michael | Cinnamic Nitrile | Benzyl Alcohol, Ru(PNN)-pincer | Toluene, 110°C, 16h | 95% | N/A | [16] |
| Grignard Add. | Benzonitrile | n-Butylmagnesium bromide | Ether, Room Temp. | High | N/A | [13] |
Conclusion
The nitrile group in unsaturated long-chain hydrocarbons is a versatile functional handle, offering pathways to valuable amines, carboxylic acids, amides, and ketones. Successful synthesis hinges on a deep understanding of the competing reactivities of the nitrile and the carbon-carbon double bonds. For transformations like reduction, achieving high chemoselectivity for the desired primary amine requires careful selection of catalysts—often favoring advanced homogeneous systems or specifically tailored heterogeneous catalysts—and the use of additives like ammonia to suppress side reactions. For reactions like hydrolysis and organometallic additions, overcoming the inherent solubility challenges of these lipophilic substrates through appropriate solvent systems and reaction conditions is paramount. By appreciating the causality behind these experimental choices, researchers can effectively harness the reactivity of these molecules for applications in materials science, pharmaceuticals, and industrial chemistry.
References
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Jelitto, T., et al. (2019). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology, 121(10), 1900162. Available at: [Link]
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Lévay, K., & Hegedűs, L. (2019). Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Current Organic Chemistry, 23(18), 1881-1900. Available at: [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Organic-synthesis.org. Available at: [Link]
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Jelitto, T., et al. (2019). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. ResearchGate. Available at: [Link]
-
Gunanathan, C., & Milstein, D. (2011). Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives. Angewandte Chemie International Edition, 50(3), 725-728. Available at: [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Michael Addition. Organic Chemistry Tutor. Available at: [Link]
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Mod, R. R., et al. (1974). Formation and mass spectral fragmentation of Ritter products from some monoenic fatty acids. Location of double-bond position in. The Journal of Organic Chemistry, 39(23), 3461-3464. Available at: [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
-
Roe, E. T., & Swern, D. (1955). Fatty Acid Amides. VII. Addition of Hydrogen Cyanide to Unsaturated Acids. Preparation of Formamido Acids, Amino Acid Sulfates and Amino Acids. Journal of the American Chemical Society, 77(20), 5408-5410. Available at: [Link]
-
Wang, A., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6193. Available at: [Link]
-
Filonenko, G. A., et al. (2015). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ritter reaction. Available at: [Link]
-
Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available at: [Link]
-
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available at: [Link]
-
Fiveable. (2025). α,β-Unsaturated Nitriles Definition. Available at: [Link]
-
LibreTexts Chemistry. (2023). Physical Properties of Nitriles. Available at: [Link]
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Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Available at: [Link]
- Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]
- Satoh, T., et al. (1969). Tetrahedron Letters, 10(51), 4555-4558. Note: This reference is cited within patent WO1985000605A1 and a direct link is not available.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
YouTube. (2026). Nitriles + Grignards Made Easy. Available at: [Link]
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Haddenham, D., et al. (2009). Diisopropylaminoborane: A New, Selective Reducing Agent for the Reduction of Amides and Nitriles. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]
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Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684. Available at: [Link]
-
Blank, J. J., & VanVeller, B. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition. Available at: [Link]
-
Abdullah, A. Z., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega, 2(12), 8966-8975. Available at: [Link]
-
Kim, D., et al. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 21, 63. Available at: [Link]
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Staskun, B., & Backeberg, O. G. (1964). Benzenesulfonamide, 4-formyl-. Organic Syntheses, 44, 8. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme. Available at: [Link]
-
Abdullah, A. Z., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega, 2(12), 8966-8975. Available at: [Link]
- Gardner, J. H. (1975). U.S. Patent No. 3,876,691. Washington, DC: U.S. Patent and Trademark Office.
-
Encyclopedia.pub. (2022). Reactions of Nitrile Anions. Available at: [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. Available at: [Link]
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LibreTexts Chemistry. (2023). Reactivity of Nitriles. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]
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Methodological & Application
Application Note: Selective Catalytic Hydrogenation of 13-Docosenenitrile to Erucyl Amine
Executive Summary
The conversion of 13-docosenenitrile (erucyl nitrile) to erucyl amine (13-docosenylamine) presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the terminal nitrile group (
Standard hydrogenation catalysts (e.g., Pd/C, Raney Nickel) often lead to over-reduction, saturating the alkene to form behenyl amine, or facilitate the formation of secondary amine byproducts. This protocol details a high-selectivity workflow using Raney Cobalt modified with ammonia, ensuring >90% yield of the primary unsaturated amine with minimal saturation (Iodine Value retention >95%).[1]
Scientific Foundation & Mechanism
The Selectivity Challenge
The hydrogenation of unsaturated nitriles involves three competing reaction pathways:
-
Nitrile Reduction (Desired): Stepwise addition of hydrogen across the
triple bond to form the imine intermediate, followed by the primary amine. -
Condensation (Side Reaction): The intermediate imine reacts with the newly formed primary amine to release ammonia and form a secondary amine (dimer).
-
Olefin Saturation (Undesired): Hydrogenation of the C13=C14 double bond.
Mechanistic Pathway
The following diagram illustrates the reaction kinetics and the critical role of ammonia in suppressing secondary amine formation.
Figure 1: Reaction network showing the competition between primary amine formation, secondary amine condensation, and alkene saturation. Excess ammonia shifts the equilibrium away from the Secondary Imine.
Catalyst Selection: Why Raney Cobalt?
While Raney Nickel (RaNi) is the standard for nitrile reduction, it is often too active toward C=C double bonds. Raney Cobalt (RaCo) is the preferred catalyst for unsaturated fatty nitriles because:
-
Chemospecificity: RaCo exhibits lower adsorption affinity for internal alkenes compared to terminal nitriles.
-
Basicity: Cobalt catalysts are naturally less acidic than Nickel, slightly reducing the condensation rate to secondary amines.
Critical Process Parameters (CPP)
The following parameters must be strictly controlled to ensure quality.
| Parameter | Target Range | Impact of Deviation |
| Catalyst | Raney Cobalt (Cr-promoted) | RaNi: High risk of double bond saturation (IV drop). Pd/C: Rapid saturation; not suitable. |
| Ammonia Ratio | 5 – 10 mol NH₃ / mol Nitrile | Low: High secondary amine formation (>10%). High: Slow reaction rate due to competitive adsorption. |
| Temperature | 110°C – 130°C | <100°C: Reaction stalls; intermediate imines accumulate. >140°C: Thermal degradation and increased secondary amines. |
| H₂ Pressure | 50 – 70 bar (725–1015 psi) | Low: Incomplete conversion; slow kinetics. High: Generally safe, but increases equipment cost. |
| Solvent | Methanol (Anhydrous) | Water: Can deactivate RaCo and promote hydrolysis to amides. |
Experimental Protocol
Materials & Equipment
-
Reactant: 13-Docosenenitrile (Purity >90%, Iodine Value ~75-80).
-
Catalyst: Raney Cobalt 2700 or equivalent (water slurry, must be solvent-exchanged).
-
Solvent: Methanol (HPLC Grade).
-
Gas: Hydrogen (99.99%), Anhydrous Ammonia (Liquid feed).
-
Equipment: High-pressure stirred autoclave (e.g., Parr, Buchi) with liquid dosing capability and internal cooling coil.
Catalyst Preparation (Solvent Exchange)
Raney catalysts are pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).
-
Weigh the required amount of wet Raney Cobalt slurry (approx. 2-4 wt% dry metal basis relative to nitrile).
-
Decant the water supernatant.
-
Wash the catalyst 3 times with anhydrous methanol to remove residual water.
-
Keep the catalyst submerged in methanol at all times.
Reaction Workflow
Figure 2: Operational workflow for the high-pressure hydrogenation process.
Detailed Procedure
-
Loading: Charge the autoclave with 13-docosenenitrile (100 g, ~0.3 mol) and methanol (200 mL). Add the solvent-exchanged Raney Cobalt slurry (3 g dry weight).
-
Purging: Seal the reactor. Purge with Nitrogen (3 cycles to 10 bar) to remove oxygen.
-
Ammonia Charge: Cool the reactor to 10°C. Introduce anhydrous liquid ammonia (approx. 25-50 g, ~5-10 equivalents). Note: Ammonia is critical for selectivity.
-
Hydrogenation:
-
Set stirring to low (200 rpm).
-
Heat the mixture to 120°C .
-
Once at temperature, pressurize with Hydrogen to 60 bar .
-
Increase stirring to 1000 rpm to eliminate mass transfer limitations.
-
Maintain constant pressure (on-demand
feed) until uptake ceases (typically 2-4 hours).
-
-
Termination:
-
Cool reactor to <40°C.
-
Slowly vent the headspace to a scrubber (to neutralize excess ammonia).
-
Purge with Nitrogen to remove residual
and .
-
-
Work-up:
-
Discharge the reaction mixture.
-
Filter through a Celite pad or sintered glass funnel (under inert blanket) to remove the pyrophoric catalyst.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove methanol and residual ammonia.
-
Optional: Distill under high vacuum (0.1 mmHg) if high purity (>98%) is required.
-
Analytical Control & Validation
To validate the "Self-Validating System" requirement, perform these three assays on the crude product:
Iodine Value (IV) - Wijs Method
-
Purpose: Measures unsaturation.
-
Target: The IV of the product should be within 5% of the starting nitrile.[2]
-
Calculation: If Starting IV = 78, Target Product IV > 74. A significant drop (e.g., <70) indicates over-reduction of the alkene.
Total Amine Value vs. Secondary Amine
-
Total Amine Value (TAV): Titration with
in acetic acid. -
Tertiary/Secondary Amine Content: Acetylate the primary amine with acetic anhydride, then titrate.
-
Success Criteria: Primary Amine Selectivity > 90%.
Gas Chromatography (GC)
-
Column: HP-5 or DB-1 (Non-polar).
-
Method: Ramp 100°C to 300°C.
-
Peaks:
-
Erucyl Nitrile (Reactant)
-
Erucyl Amine (Major Product)
-
Dierucyl Amine (High boiling impurity)
-
Behenyl Amine (Saturated impurity - elutes close to Erucyl Amine)
-
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Primary Amine Yield (<85%) | Insufficient Ammonia | Increase |
| High Saturated Amine (Low IV) | Catalyst too active or Temp too high | Switch from RaNi to RaCo; Reduce Temp to 110°C. |
| Slow Reaction Rate | Poisoned Catalyst or Mass Transfer | Ensure rigorous water removal from catalyst; Increase stirring speed (>1000 rpm). |
| Green/Blue Product Color | Leached Cobalt | Wash product with dilute NaOH or use ion-exchange resin. |
Safety Considerations
-
High Pressure Hydrogen: Ensure autoclave burst discs are rated correctly. Leak test with
before introduction. -
Raney Cobalt: Pyrophoric when dry. Never let the filter cake dry out. Dispose of by quenching in dilute HCl.
-
Ammonia: Toxic and corrosive. All venting must go to an acidic scrubber system.
References
-
Kukula, P., Studer, M., & Blaser, H. U. (2004).[1] Chemoselective Hydrogenation of
-Unsaturated Nitriles.[1][3] Advanced Synthesis & Catalysis, 346(13‐15), 1487-1493. -
Rylander, P. N. (1979).[4] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[4] (Standard text on catalyst selection).
-
Gotzmann, G., et al. (1992). Process for the preparation of saturated primary fatty amines.[2][3][5][6] US Patent 5,175,370. (Describes the industrial handling of fatty nitriles).
-
Koebberling, J., et al. (2019). Selective Hydrogenation of Nitriles to Primary Amines.[2][6][7][8] US Patent 10,308,593. (Modern catalyst modifications).
-
Hinzmann, A., et al. (2019).[3] Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines.[2][3][6] European Journal of Lipid Science and Technology.
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laboratory synthesis methods for high-purity erucyl nitrile
Executive Summary
Erucyl nitrile (cis-13-docosenenitrile) is a critical intermediate in the synthesis of surfactants, slip agents, and lipid-based drug delivery systems. While industrial production utilizes high-temperature ammonolysis of erucic acid (>280°C), this method is unsuitable for high-purity laboratory applications due to thermal degradation and, critically, cis-to-trans isomerization . The high thermal stress converts the desired erucyl (cis) configuration to the elaidyl (trans) isomer, altering the physicochemical properties of the final product.
This Application Note details a low-temperature, two-step laboratory protocol designed to preserve the cis-13 double bond geometry. We utilize a mild dehydration of erucamide using Trifluoroacetic Anhydride (TFAA), ensuring >99% retention of stereochemistry and high chemical purity (>98%).
Strategic Pathway Selection
To achieve high purity, we reject direct nitrilation in favor of an indirect amide dehydration route.
| Feature | Industrial Route (Direct Nitrilation) | Laboratory Route (Amide Dehydration) |
| Reagents | Fatty Acid + | Erucamide + TFAA/Pyridine |
| Temperature | 280°C – 350°C | 0°C – 25°C |
| Catalyst | ZnO or Alumina | None (Reagent driven) |
| Isomerization Risk | High (Formation of Elaidyl Nitrile) | Negligible (Stereoretentive) |
| Purification Load | High (Requires fractional distillation) | Low (Simple extraction/filtration) |
Synthesis Workflow Diagram
Figure 1: Synthetic pathway prioritizing stereochemical retention via low-temperature amide dehydration.
Experimental Protocols
Materials & Reagents
-
Precursor: Erucamide (≥98% purity, recrystallized from ethanol if necessary).
-
Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) [CAS: 407-25-0].
-
Base: Pyridine (Anhydrous).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Quench: Saturated
solution.
Protocol A: Low-Temperature Dehydration of Erucamide
Rationale: TFAA acts as a powerful electrophile, activating the amide oxygen at 0°C. Pyridine acts as a proton scavenger, driving the elimination of trifluoroacetic acid to form the nitrile.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the RBF with Erucamide (10.0 g, 29.6 mmol) and DCM (100 mL) . Stir under nitrogen until fully dissolved.
-
Base Addition: Add Pyridine (5.9 mL, 74.0 mmol, 2.5 eq) to the solution.
-
Cooling: Submerge the flask in an ice/water bath and cool to 0°C.
-
Activation (Critical Step):
-
Dilute TFAA (5.0 mL, 35.5 mmol, 1.2 eq) in 10 mL of DCM.
-
Add the TFAA solution dropwise via the addition funnel over 20 minutes. Note: Exothermic reaction.[1] Maintain internal temperature <5°C to prevent side reactions.
-
-
Reaction: Once addition is complete, allow the mixture to warm naturally to room temperature (20-25°C). Stir for 3 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The amide spot (
) should disappear, replaced by the nitrile spot ( ).
-
-
Workup:
-
Quench the reaction by slowly adding saturated
(50 mL). Stir vigorously for 10 minutes. -
Separate the organic layer.[2]
-
Wash the organic phase sequentially with:
-
1M HCl (50 mL) – Removes excess pyridine.
-
Water (50 mL).
-
Brine (50 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap, 30°C water bath).
-
Protocol B: Purification Strategy
Rationale: While the reaction is clean, traces of unreacted amide or trifluoroacetyl byproducts may remain. For pharmaceutical applications, Flash Chromatography is preferred over distillation to avoid thermal stress.
Option 1: Flash Column Chromatography (High Purity)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient elution starting with 100% Hexane
95:5 Hexane:Ethyl Acetate. -
Procedure: Load crude oil onto the column. Erucyl nitrile elutes rapidly (non-polar). Collect fractions and analyze by TLC.
Option 2: High-Vacuum Distillation (Scalable)
-
Conditions:
mmHg vacuum. -
Boiling Point: Expect fractions
at 0.5 mmHg. -
Warning: Prolonged heating even under vacuum can induce minor isomerization. Use a short-path distillation head.
Quality Control & Characterization
To validate the "High Purity" claim, specific analytical markers must be checked.
| Analytical Method | Marker | Acceptance Criteria |
| FTIR | Nitrile Stretch ( | Sharp peak at 2246 cm⁻¹ |
| FTIR | Amide Carbonyl ( | Absence of peak at 1650 cm⁻¹ |
| ¹H-NMR (CDCl₃) | Triplet at | |
| ¹H-NMR (CDCl₃) | Olefinic Protons ( | Multiplet at |
| ¹³C-NMR | Nitrile Carbon ( | Peak at |
| GC-MS | Isomer Ratio (cis vs trans) | cis-isomer > 99.0% |
Logic Flow: Purification & QC Decision Tree
Figure 2: Decision matrix for purification based on impurity profile and scale.
Troubleshooting & Critical Parameters
-
Low Yield:
-
Cause: Incomplete dehydration or hydrolysis during workup.
-
Solution: Ensure reagents are anhydrous. Increase TFAA to 1.5 eq. Ensure the quench is performed slowly to prevent localized heating which might reverse the reaction.
-
-
Isomerization (Presence of Trans-isomer):
-
Cause: Reaction temperature exceeded 40°C or distillation bath was too hot.
-
Solution: Strictly maintain 0°C during TFAA addition. If distilling, ensure vacuum is sufficient (<0.5 mmHg) to lower the boiling point below 200°C.[3]
-
-
Coloration (Yellow/Brown):
-
Cause: Pyridine oxidation or polymerization of impurities.
-
Solution: Pass the final oil through a small pad of activated charcoal or neutral alumina.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Campagne, J. M., et al. (2016). "Mild and Selective Dehydration of Primary Amides to Nitriles." Journal of Organic Chemistry. Link (Validates TFAA/Pyridine method for sensitive substrates).
-
Knothe, G. (2006). "Analyzing Biodiesel: Standards and Other Methods." Journal of the American Oil Chemists' Society (JAOCS). Link (Reference for fatty acid isomer characterization).
-
Li, X., et al. (2017). "High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis." ACS Omega. Link (Provides comparative data on high-temp industrial methods vs. lab methods).
-
BenchChem. (2025).[2] "Purification methods for removing impurities from nitriles." Link (General protocols for nitrile purification).
Sources
hydrolysis of 13-docosenenitrile to 13-docosenamide experimental procedure
Application Note: Selective Hydrolysis of 13-Docosenenitrile to 13-Docosenamide
Executive Summary & Scientific Rationale
The conversion of 13-docosenenitrile (erucyl nitrile) to 13-docosenamide (erucamide) is a critical transformation in the synthesis of lipid-based drug delivery systems and high-performance slip agents. While industrial routes often employ ammonolysis of erucic acid under harsh conditions (
This protocol details a Modified Radziszewski Hydration , utilizing hydrogen peroxide (
Key Advantages of this Protocol:
-
Chemo-selectivity:
selectivity for amide; minimal carboxylic acid by-product. -
Stereo-retention: Low temperature prevents
(cis/trans) isomerization. -
Self-Purifying Workup: The product precipitates upon water addition, leaving unreacted reagents and carboxylate salts in the aqueous phase.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via the attack of the hydroperoxide anion on the nitrile carbon. The high
Mechanism Description:
-
Activation: Base generates the hydroperoxide anion (
). -
Nucleophilic Attack:
attacks the electrophilic nitrile carbon, forming a peroxyimidic acid intermediate. -
Rearrangement: The intermediate undergoes intramolecular hydride transfer (or proton transfer) to release oxygen and form the amide.
Figure 1: Mechanistic pathway of the Modified Radziszewski hydration.[1] The pathway highlights the kinetic favorability of amide formation over acid hydrolysis.
Experimental Protocol
Safety Warning: Hydrogen peroxide is a strong oxidizer. DMSO facilitates skin absorption of chemicals. Wear nitrile gloves, safety goggles, and work in a fume hood.
Reagents & Equipment
| Reagent | Grade/Purity | Role |
| 13-Docosenenitrile | Substrate | |
| DMSO | ACS Reagent | Solvent (Solubilizes lipophilic tail) |
| Hydrogen Peroxide | Reagent (Oxygen donor) | |
| Potassium Carbonate ( | Anhydrous, Powder | Base Catalyst |
| Ethanol (EtOH) | Absolute | Recrystallization Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction (Optional) |
Step-by-Step Procedure
Step 1: Solubilization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (31.3 mmol) of 13-docosenenitrile in 60 mL of DMSO .
-
Note: The long
chain requires DMSO for adequate solubility. If the solution is cloudy, warm slightly to until clear.
Step 2: Catalyst Addition
-
Add 2.16 g (15.6 mmol, 0.5 eq) of anhydrous
. -
Place the flask in a water bath maintained at
.
Step 3: Oxidative Hydration
-
Add 16 mL (approx. 156 mmol, 5 eq) of
dropwise via an addition funnel over 20 minutes.-
Critical: The reaction is exothermic. Monitor internal temperature; do not exceed
to prevent isomerization or oxidative cleavage of the alkene.
-
-
Stir vigorously at
for 3 to 4 hours . -
TLC Monitoring: Check progress using Silica gel plates (Eluent: Hexane/Ethyl Acetate 80:20).
-
Nitrile
: ~0.8 (High) -
Amide
: ~0.2 (Low) -
Endpoint: Disappearance of the nitrile spot.
-
Step 4: Quenching & Isolation (Self-Validating Step)
-
Cool the reaction mixture to room temperature (
). -
Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Observation: The product, 13-docosenamide, is highly insoluble in water and will precipitate as a white solid. Any unreacted
and base remain in the aqueous phase. Any over-hydrolyzed acid will exist as a soluble potassium carboxylate salt, remaining in the water.
-
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with
of cold water to remove residual DMSO and base.
Step 5: Purification
-
Recrystallize the crude solid from warm Ethanol (
or absolute) .-
Dissolve product in minimum boiling EtOH (~
). -
Cool slowly to room temperature, then to
.
-
-
Filter the crystals and dry under vacuum at
for 12 hours.
Quality Control & Characterization
The purified product must be validated against the following specifications to ensure suitability for research or drug development.
| Parameter | Specification | Method | Expected Result |
| Appearance | White crystalline powder | Visual | Free of yellow discoloration |
| Melting Point | Capillary MP | Sharp range (indicates purity) | |
| IR Spectroscopy | Amide I & II bands | FT-IR (KBr) | |
| Selectivity | Absence of -COOH | IR / Titration | No broad O-H stretch at |
| Isomeric Purity | Retention of Z-alkene | Multiplet at |
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the isolation of high-purity erucamide.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Poor solubility of the nitrile in DMSO or old
. -
Solution: Ensure the nitrile is fully dissolved before adding peroxide. Use fresh
. Increase temperature to (do not exceed ).
-
-
Issue: Sticky Product / Oil Formation.
-
Cause: Presence of solvent impurities or cis/trans isomerization lowering the MP.
-
Solution: Ensure slow crystallization from Ethanol. If oil persists, cool to
to induce crystallization.
-
-
Issue: Acidic Impurity (Carboxylic Acid).
-
Cause: Reaction time too long or temperature too high (
). -
Solution: Strictly monitor TLC. The "Self-Validating" quench step usually removes acid as salts, but if acid is detected, wash the organic solid with dilute
.
-
References
-
Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356. Link
-
Georg, G. (2024). "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst". Organic Syntheses, 101, 327-341.[1] Link
-
Sethi, M., et al. (2018). "Novel Route to Erucamide: Highly Selective Synthesis from Acetonitrile at Room Temperature via a Photo-Fenton Process".[2] ACS Sustainable Chemistry & Engineering.[2] Link
-
PubChem. (2025).[3] "13-Docosenenitrile, (13Z)- Compound Summary". National Library of Medicine. Link
-
Moorthy, J. N., & Singhal, N. (2005). "Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA–H2SO4". Journal of Organic Chemistry. Link
Sources
Application Note: Eruconitrile in the Manufacture of Viscoelastic Surfactants
This guide outlines the advanced manufacturing and application protocols for Eruconitrile ((Z)-13-docosenenitrile) as a critical precursor in the synthesis of high-performance Erucyl Quaternary Ammonium Salts (Quats) . These materials are the industry standard for Viscoelastic Surfactants (VES) used in hydraulic fracturing and acidizing fluids.
Executive Summary
Eruconitrile is the strategic intermediate for accessing the C22:1 (erucyl) hydrophobic tail. Unlike saturated fatty tails (e.g., stearyl or behenyl), the cis-13 double bond in the erucyl chain introduces a "kink" that prevents tight crystalline packing. This structural feature confers low-temperature fluidity and superior viscoelastic properties to the resulting surfactants.
This guide details the two-stage transformation:
-
Selective Hydrogenation: Converting the nitrile group (-CN) to a primary amine (-CH
NH ) while preserving the C13=C14 unsaturation. -
Quaternization: Synthesizing Erucyl Bis(hydroxyethyl) Methyl Ammonium Chloride (EHAC) , the gold-standard VES for oilfield stimulation.
Core Chemistry & Mechanism[1][2][3][4]
The Selectivity Challenge
The hydrogenation of eruconitrile presents a chemoselectivity paradox. We must reduce the triple bond of the nitrile group without touching the internal double bond of the fatty chain.
-
Target Reaction:
(Primary Amine) -
Side Reaction A (Saturation): Hydrogenation of the C13=C14 bond
Behenylamine (Loss of VES performance). -
Side Reaction B (Coupling): Condensation of the intermediate imine with the primary amine
Secondary Amine ( ).
Reaction Pathway Diagram
The following diagram illustrates the critical pathway and the formation of Wormlike Micelles (WLMs) which drive viscosity.
Caption: Pathway from Eruconitrile to Viscoelastic Surfactant (EHAC), highlighting critical selectivity control points.
Experimental Protocols
Protocol A: Selective Hydrogenation of Eruconitrile
Objective: Synthesize Erucylamine (C22:1 amine) with Iodine Value (IV) > 75 and Primary Amine content > 96%.
Critical Reagents & Equipment:
-
Substrate: Eruconitrile (Purity > 98%).
-
Catalyst: Raney Cobalt (preferred over Nickel for preserving unsaturation) or Zinc-doped Raney Nickel .
-
Suppressant: Anhydrous Ammonia (liquid).
-
Reactor: High-pressure stirred autoclave (Hastelloy or SS316).
Step-by-Step Methodology:
-
Catalyst Loading: Charge the autoclave with Raney Cobalt catalyst (2-3 wt% relative to nitrile). Safety: Catalyst is pyrophoric; handle under water or inert atmosphere.
-
Substrate Addition: Add Eruconitrile.
-
Ammonia Charge: Seal reactor and charge liquid ammonia (molar ratio NH
:Nitrile = 1:1 to 5:1).-
Why? Ammonia shifts the equilibrium of the intermediate imine towards the primary amine, preventing the formation of secondary amine dimers (Side Reaction B).
-
-
Hydrogenation:
-
Pressurize with Hydrogen (
) to 30–40 bar . -
Heat to 110°C – 120°C . Note: Keep temperature < 140°C to prevent double bond saturation.
-
Stir at 800-1000 rpm to eliminate mass transfer limitations.
-
-
Monitoring: Monitor
uptake. Reaction is complete when uptake plateaus (typically 2-4 hours). -
Workup: Cool to 40°C, vent ammonia/hydrogen, and filter catalyst under
. -
Validation: Measure Iodine Value (IV) . Target IV
80-85 g /100g. If IV < 70, significant saturation occurred.
Protocol B: Synthesis of Erucyl Bis(hydroxyethyl) Methyl Ammonium Chloride (EHAC)
Objective: Convert Erucylamine to the quaternary ammonium salt EHAC. Note: Industrial processes use Ethylene Oxide (EO). For laboratory safety, this protocol uses 2-Chloroethanol (alkylation route), which avoids handling gaseous EO.
Reagents:
-
Erucylamine (from Protocol A).
-
2-Chloroethanol (2.2 molar equivalents).
-
Methyl Chloride (or Methyl Iodide for lab scale).
-
Sodium Carbonate (
) as acid scavenger. -
Solvent: Isopropanol (IPA).
Step-by-Step Methodology:
-
Hydroxyethylation:
-
Dissolve Erucylamine (1 mol) in IPA (50 wt% solution).
-
Add
(1.1 mol). -
Heat to 80°C under reflux.
-
Add 2-Chloroethanol (2.1 mol) dropwise over 2 hours.
-
Reflux for 6-8 hours until primary amine is consumed (Check via amine value titration).
-
Product: Erucyl bis(hydroxyethyl) amine (Tertiary Amine).[1]
-
-
Quaternization:
-
Transfer the tertiary amine to a pressure reactor.
-
Add Methyl Chloride (1.1 mol) at 60-70°C.
-
Maintain pressure (2-3 bar) for 4-6 hours.
-
Endpoint: Free amine content < 1%.
-
-
Purification:
-
Filter off inorganic salts (
). -
Evaporate solvent if a solid product is desired, or adjust to 50% active in IPA/Water for commercial formulation.
-
Characterization & Quality Control
| Parameter | Method | Target Specification | Significance |
| Iodine Value (IV) | Wijs Method | > 75 g I | Confirms retention of C13=C14 double bond. Low IV = loss of viscoelasticity. |
| Amine Value | Potentiometric Titration | < 5 mg KOH/g | Indicates completeness of quaternization. High residual amine affects pH stability. |
| Color | Gardner | < 4 | Critical for commercial acceptance; dark color indicates oxidation during heating. |
| Viscoelasticity | Rheometer (25°C) | Phase Angle < 10° | In 3% KCl brine, the fluid must exhibit elastic behavior (G' > G''). |
Application: Viscoelastic Surfactant (VES) Fluids
Mechanism of Action:
In the presence of counter-ions (typically
Field Protocol (Fracturing Fluid):
-
Base Fluid: 2% to 4% KCl brine.
-
Surfactant Loading: Add 1.5% to 4.0% v/v EHAC formulation.
-
Activation: Mix at moderate shear. Viscosity develops instantly.
-
Breaker: The system is "responsive." Contact with formation hydrocarbons (oil/condensate) disrupts the micellar packing, causing the WLMs to revert to spheres and the viscosity to drop to near-water levels. This ensures easy flow-back and minimal formation damage.
References
-
Mechanism of Nitrile Hydrogenation
- Title: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- Source: Nature Communic
-
URL:[Link]
-
Synthesis of Erucyl Quats
-
Rheology of VES
-
Cobalt Catalysis for Primary Amines
- Title: Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles.
- Source: PMC / NIH.
-
URL:[Link]
Sources
reduction of (13Z)-13-docosenenitrile using lithium aluminum hydride
Application Note: High-Fidelity Reduction of (13Z)-13-Docosenenitrile to Erucylamine via Lithium Aluminum Hydride
Part 1: Executive Summary & Strategic Rationale
The reduction of (13Z)-13-docosenenitrile (Eruconitrile) to (13Z)-13-docosen-1-amine (Erucylamine) represents a critical transformation in the synthesis of surfactants, corrosion inhibitors, and lipid-based drug delivery systems. While catalytic hydrogenation is favored in industrial settings, Lithium Aluminum Hydride (LiAlH₄) remains the gold standard for laboratory-scale and pilot-plant reductions due to its operational simplicity and high selectivity for the nitrile group over isolated alkenes.
Key Technical Challenge: The primary difficulty in reducing long-chain fatty nitriles (C22) is not the reduction itself, but the workup . The resulting fatty amine acts as a surfactant, capable of stabilizing varying emulsions with the aluminum byproducts ("aluminum slime").
Solution: This protocol utilizes a THF-based reflux to ensure solubility of the lipophilic substrate and employs the Fieser workup method (1:1:3 quenching ratio) to generate a granular, filterable aluminate precipitate, eliminating the risk of emulsion formation.
Part 2: Critical Safety & Handling (The "Zero-Fail" Standard)
Hazard: LiAlH₄ is pyrophoric and reacts violently with water, liberating flammable H₂ gas.[1][2] Control: All operations must occur under a positive pressure of dry Nitrogen (N₂) or Argon.
| Parameter | Specification | Rationale |
| Atmosphere | Inert (N₂/Ar) | Prevents pyrophoric ignition and deactivation of hydride. |
| Solvent | Anhydrous THF | Water content <50 ppm. Ethers react with moisture to form peroxides; use fresh/inhibitor-free. |
| Quenching | Controlled Addition | Exothermic H₂ release.[3] Must be done at 0°C with efficient venting. |
| PPE | Flame-resistant (FR) lab coat, Blast Shield | Standard PPE is insufficient for metal hydride fires. |
Part 3: Mechanism of Action
The reduction proceeds via a stepwise nucleophilic attack of the aluminohydride anion on the polarized nitrile carbon. Crucially, the isolated cis-double bond at C13 is electronically isolated and sterically remote, remaining unaffected by the nucleophilic hydride.
Figure 1: The nitrile carbon undergoes two successive hydride transfers.[4] The intermediate imine salt is not isolated. The final hydrolysis breaks the Al-N bond to release the free amine.
Part 4: Experimental Protocol
Scale: 10 mmol (approx. 3.31 g of (13Z)-13-docosenenitrile) Stoichiometry: 1.0 eq Nitrile : 1.5 eq LiAlH₄ (Excess ensures complete conversion).
Equipment Setup
-
Glassware: Oven-dried 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel.
-
Stirring: Magnetic stir bar (egg-shaped for slurry handling).
-
Gas Line: Nitrogen manifold with oil bubbler exit.
Reagents
-
(13Z)-13-docosenenitrile (MW: 331.58 g/mol ): 3.31 g (10 mmol)
-
LiAlH₄ (Solid, 95%+): 0.57 g (15 mmol)
-
Anhydrous Tetrahydrofuran (THF): 50 mL total.[5]
-
Quench Reagents (Fieser): Distilled water, 15% w/v NaOH solution.
Step-by-Step Procedure
Step 1: Preparation of Hydride Slurry
-
Flush the assembly with N₂ for 15 minutes.
-
Charge the RBF with LiAlH₄ (0.57 g) .
-
Gently add 20 mL anhydrous THF via syringe.
-
Note: The slurry will be grey/white. Cool to 0°C in an ice/water bath.
-
Step 2: Addition of Substrate
-
Dissolve (13Z)-13-docosenenitrile (3.31 g) in 10 mL anhydrous THF .
-
Transfer solution to the addition funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ slurry over 20 minutes.
-
Observation: Mild exotherm and bubbling (H₂) may occur.
-
Causality: Slow addition prevents localized overheating which could degrade the cis-alkene or cause solvent boil-over.
-
Step 3: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Heat to a gentle reflux (66°C) for 3–4 hours.
-
Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 8:2). Disappearance of the nitrile spot (Rf ~0.6) and appearance of the amine streak at the baseline indicates completion.
-
Step 4: The Fieser Quench (CRITICAL STEP) Goal: To form a granular lithium aluminate precipitate that filters easily, avoiding the "gel" trap.
-
Cool the reaction mixture back to 0°C .
-
Dilute with 20 mL diethyl ether (helps precipitate formation).
-
Add the following slowly with vigorous stirring:
-
0.6 mL Water (1 mL per gram of LiAlH₄)
-
0.6 mL 15% NaOH (1 mL per gram of LiAlH₄)
-
1.8 mL Water (3 mL per gram of LiAlH₄)
-
-
Remove the cold bath and stir for 30 minutes at RT.
-
Success Indicator: The grey slurry turns into a white, granular solid (sand-like) suspended in a clear liquid.
-
Step 5: Isolation
-
Filter the mixture through a pad of Celite or a coarse fritted glass funnel.
-
Wash the filter cake with THF (2 x 20 mL) .
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Drying: Dissolve residue in DCM (30 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude amine.
Part 5: Workflow Visualization
Figure 2: Operational workflow emphasizing the Fieser quench sequence to prevent emulsion formation.
Part 6: Characterization & Data Analysis
| Analysis | Expected Signal | Interpretation |
| FT-IR | Absent: ~2240 cm⁻¹ (C≡N) | Complete consumption of nitrile. |
| FT-IR | Present: 3300–3400 cm⁻¹ (N-H) | Formation of primary amine (doublet for -NH₂). |
| ¹H NMR | δ 2.6–2.7 ppm (t, 2H) | Methylene protons adjacent to amine (-CH ₂-NH₂). Upfield shift from nitrile precursor. |
| ¹H NMR | δ 5.3–5.4 ppm (m, 2H) | Olefinic protons. Integration must remain 2H, confirming preservation of the double bond. |
| Physical | Pale yellow oil / Low melting solid | Erucylamine MP is approx 25-30°C. |
Part 7: Troubleshooting Guide
-
Problem: Gelatinous precipitate during quench.
-
Cause: Incorrect water/NaOH ratio or insufficient stirring time.
-
Fix: Add excess anhydrous Na₂SO₄ (drying agent) directly to the gel. This often pulls out water and helps coagulate the aluminum salts. Filter heavily.
-
-
Problem: Incomplete Reduction.
-
Cause: Old LiAlH₄ (surface oxidation) or wet solvent.
-
Fix: Use fresh reagent. If unreacted nitrile remains, reflux longer. Do NOT add more LiAlH₄ to a hot reaction; cool first.
-
-
Problem: Emulsion during extraction.
-
Cause: Fatty amines act as surfactants.
-
Fix: Avoid aqueous extraction if possible.[1] Rely on the Fieser filtration method. If extraction is necessary, use Rochelle's Salt (Sodium Potassium Tartrate) solution and stir for 12 hours to break the emulsion.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for LiAlH4 handling and Fieser workup).
-
Brown, W. G. "Reductions by Lithium Aluminum Hydride." Organic Reactions1951 , 6, 469–509. Link
-
Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society1951 , 73, 242–244. Link
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Comprehensive guide on selectivity).
Sources
Advanced Polymerization Architectures for Unsaturated Fatty Nitriles
Application Note & Protocol Guide | Version 2.4
Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers, and Bio-Materials Scientists. Scope: Functionalization, polymerization mechanisms (ADMET, Radical), and characterization of bio-sourced unsaturated fatty nitriles (e.g., 10-undecenenitrile, oleonitrile).
Executive Summary: The Fatty Nitrile Advantage
Unsaturated fatty nitriles (UFNs) represent a critical bridge between renewable oleochemicals and high-performance functional polymers. Unlike simple fatty acids, the nitrile group (
This guide details two primary polymerization routes:
-
Acyclic Diene Metathesis (ADMET): For precision synthesis of linear, strictly alternating polymers with backbone unsaturation.[1]
-
Free Radical Copolymerization (FRCP): For tuning bulk properties (Tg, hydrophobicity) by incorporating fatty side-chains into vinyl backbones.
Theoretical Grounding & Mechanism
The Allylic Challenge in Radical Homopolymerization
Direct free radical homopolymerization of internal unsaturated fatty nitriles (like oleonitrile) is kinetically disfavored. The allylic protons adjacent to the internal double bond undergo degradative chain transfer . The propagating radical abstracts an allylic hydrogen, forming a resonance-stabilized radical that is too sterically hindered and stable to propagate further, effectively terminating the chain.
Solution:
-
Strategy A (Metathesis): Bypass the radical mechanism entirely using ADMET, which is insensitive to allylic protons.
-
Strategy B (Copolymerization): Use highly reactive comonomers (e.g., acrylonitrile, maleic anhydride) to drive propagation faster than chain transfer.
Mechanism 1: Acyclic Diene Metathesis (ADMET)
ADMET is a step-growth condensation reaction driven by the release of a volatile small molecule (ethylene).[2] For terminal unsaturated nitriles (e.g., 10-undecenenitrile), this yields linear polymers with precise methylene spacing.
Key Driver: The removal of ethylene gas is the thermodynamic sink that drives high molecular weight (
Figure 1: Catalytic cycle for ADMET polymerization of terminal unsaturated nitriles. Continuous vacuum removal of ethylene is critical.
Experimental Protocols
Protocol A: Precision ADMET Polymerization of 10-Undecenenitrile
Objective: Synthesis of linear poly(undecenonitrile) with controlled molecular weight. Application: Precursors for Nylon-11 analogues or hydrophobic drug delivery matrices.
Materials:
-
Monomer: 10-Undecenenitrile (>98% purity). Note: Impurities like alcohols or free amines poison the catalyst.
-
Catalyst: Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Gen (HG2).[3]
-
Solvent: None (Bulk) or 1,2-Dichloroethane (if solution is required).
-
Quencher: Ethyl vinyl ether.
Step-by-Step Methodology:
-
Monomer Purification (Critical):
-
Distill 10-undecenenitrile over Calcium Hydride (
) under reduced pressure to remove moisture and acidic impurities. -
Degas the monomer via 3 freeze-pump-thaw cycles. Store under Argon.
-
-
Reaction Setup:
-
In a glovebox (Ar atmosphere), weigh 1.0 g (6.05 mmol) of monomer into a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Add Catalyst: Add G2 catalyst (1 mol% relative to monomer, ~51 mg).
-
Expert Insight: For lower molecular weights (
kDa), increase catalyst loading to 2-3 mol% or add a chain transfer agent (e.g., cis-1,4-diacetoxy-2-butene).
-
-
Polymerization Phase:
-
Seal the tube and transfer to a vacuum line.
-
Immerse in an oil bath at 50°C .
-
Apply High Vacuum: Slowly open the valve to dynamic vacuum (
). -
Observation: Vigorous bubbling indicates ethylene evolution. This will subside as viscosity increases.
-
Maintain reaction for 24–48 hours .
-
-
Termination & Isolation:
-
Cool to room temperature. Break vacuum with Nitrogen.[4]
-
Add 2 mL of chloroform containing 0.1 mL ethyl vinyl ether (to deactivate Ruthenium). Stir for 30 mins.
-
Precipitate the polymer dropwise into 100 mL of cold methanol (
). -
Filter and dry under vacuum at
overnight.
-
Protocol B: Radical Copolymerization of Oleonitrile
Objective: Incorporation of internal unsaturated fatty nitriles into a styrenic or acrylic backbone.
Application: Tuning the glass transition temperature (
Materials:
-
Monomer 1: Oleonitrile (cis-9-octadecenenitrile).
-
Monomer 2: Acrylonitrile (AN) or Styrene (St).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Toluene or DMF.
Step-by-Step Methodology:
-
Preparation:
-
Pass Styrene/Acrylonitrile through a basic alumina column to remove inhibitors (e.g., hydroquinone).
-
Prepare a molar feed ratio of 20:80 (Oleonitrile:Comonomer). Note: High fatty nitrile content severely retards rate due to allylic damping.
-
-
Reaction Assembly:
-
Dissolve monomers in Toluene (1 M total concentration).
-
Add AIBN (1.0 wt% relative to total monomer).
-
Purge with Nitrogen for 20 minutes (sparging).
-
-
Thermal Initiation:
-
Heat to 70°C for 12–24 hours.
-
Expert Insight: If conversion is low (<20%), switch initiator to Di-tert-butyl peroxide (DTBP) and increase temperature to 120°C (sealed pressure vessel required) to overcome steric barriers.
-
-
Purification:
-
Precipitate into excess Hexane (to remove unreacted fatty nitrile).
-
Reprecipitate from THF into Hexane to ensure removal of fatty oligomers.
-
Characterization & Data Interpretation
Structural Validation (NMR)
The success of polymerization is validated by the shift or disappearance of olefinic protons.
| Feature | Monomer ( | Polymer (ADMET) ( | Polymer (Radical) ( |
| Terminal Alkene ( | 5.8 (m), 4.9 (d) | Absent | Absent (consumed) |
| Internal Alkene ( | 5.3–5.4 (m) | 5.3–5.5 (broad) | 5.3–5.5 (pendant chain) |
| 2.33 (t) | 2.30 (broad) | 2.30 (broad) |
Molecular Weight Determination (GPC)
-
Solvent: THF (for radical copolymers) or
(for ADMET polyesters/nitriles). -
Standard: Polystyrene.[4]
-
Note: Fatty nitrile polymers often show lower hydrodynamic volume than PS standards, leading to underestimated
. Light scattering (MALS) detection is recommended for absolute accuracy.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low | Incomplete ethylene removal. | Increase vacuum efficiency; use a larger stir bar to renew surface area. |
| Catalyst Deactivation | Impurities in monomer. | Redistill monomer over |
| No Polymer in Radical | Degradative chain transfer. | Reduce fatty nitrile feed ratio (<30%); switch to "living" radical techniques (RAFT) to control chain growth. |
| Crosslinking/Gelation | Side reaction of Nitrile group. | Keep temperature |
References
-
Miao, X., et al. (2011).[5] "Ruthenium-alkylidene catalysed cross-metathesis of fatty acid derivatives with acrylonitrile and methyl acrylate."[5] Green Chemistry. Link
-
Fokou, P. A., & Meier, M. A. R. (2009). "Use of renewable feedstocks for the synthesis of polyamides and polyurethanes." European Polymer Journal. Link
-
Matyjaszewski, K., et al. (2007).[6] "Atom Transfer Radical Polymerization (ATRP) of Acrylonitrile." Macromolecules. Link
-
Winkler, M., & Meier, M. A. R. (2014). "Metathesis polymerization of fatty acid-derived monomers." Monatshefte für Chemie. Link
-
Atanassova, V., et al. (2020). "Polymers from sugars and unsaturated fatty acids: ADMET polymerisation." Polymer Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Acrylonitrile - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Note: High-Yield Conversion of Erucic Acid to 13-Docosenenitrile via Catalytic Ammoniation
Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Causality
13-Docosenenitrile (erucyl nitrile) is a highly valued C22:1 unsaturated intermediate used extensively in the synthesis of erucylamine, specialized surfactants, and pharmaceutical excipients. The industrial synthesis of fatty nitriles relies on the "nitrile process," wherein fatty acids are reacted with anhydrous ammonia (NH₃) in the presence of a metal oxide catalyst[1].
The conversion of erucic acid to 13-docosenenitrile is not a single-step transformation but rather a consecutive, thermally driven dehydration pathway[2]. The causality of the reaction phases is as follows:
-
Ammoniation (Exothermic): Erucic acid reacts with NH₃ at lower temperatures (< 150 °C) to form an intermediate ammonium erucate salt[2].
-
Primary Dehydration (Endothermic): As the temperature increases (150–200 °C), the salt dehydrates to form erucamide (cis-13-docosenamide).
-
Catalytic Dehydration (Endothermic): At elevated temperatures (> 280 °C), the primary amide undergoes a second dehydration to yield 13-docosenenitrile[1].
The Role of the Catalyst: Metal oxides such as Zinc Oxide (ZnO) or γ-Alumina (γ-Al₂O₃) are deployed because their partially dehydroxylated surfaces provide critical Lewis acidic sites. These sites coordinate with the oxygen atom of the amide carbonyl group, withdrawing electron density and making the carbonyl carbon highly electrophilic. This significantly lowers the activation energy required for the final elimination of water[1][3].
Reaction Pathway Visualization
Figure 1: Chemical pathway for the consecutive conversion of erucic acid to 13-docosenenitrile.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, the following protocols are designed as self-validating systems . By coupling Le Chatelier’s principle (continuous water removal) with real-time In-Process Control (FTIR monitoring), the system thermodynamically forces the reaction to completion and analytically proves it before downstream processing.
Protocol A: Liquid-Phase Catalytic Ammoniation (Batch Reactor)
Liquid-phase ammoniation is highly suitable for long-chain fatty acids (≥10 carbons) due to their high boiling points[4].
-
Feedstock Preparation: Charge a high-pressure stirred tank reactor (STR) equipped with a continuous distillation column with erucic acid (>90% purity) and 0.2–0.5 wt% Zinc Oxide (ZnO) catalyst.
-
Expert Insight: ZnO acts as an amphoteric catalyst, providing necessary Lewis acid sites without excessively cracking the delicate C22:1 carbon chain[1].
-
-
Inerting & Melting: Purge the reactor with N₂ and heat to 150 °C to completely melt the erucic acid and drive off residual moisture.
-
Ammoniation: Introduce anhydrous NH₃ gas subsurface via a sparger at a molar ratio of 3:1 to 4:1 (NH₃ to Erucic Acid).
-
Expert Insight: Subsurface sparging maximizes the gas-liquid interfacial area, driving the rapid formation of the intermediate ammonium erucate salt[2].
-
-
Catalytic Dehydration: Ramp the reactor temperature to 280–320 °C.
-
Equilibrium Shifting (Self-Validation Loop): Continuously vent and condense the water of reaction. Removing water strictly shifts the thermodynamic equilibrium toward the nitrile, preventing hydrolysis back to the amide[4].
-
In-Process Control (IPC): Periodically sample the liquid phase for FTIR analysis. The reaction validates its own completion when the amide C=O stretch (~1650 cm⁻¹) is completely replaced by the sharp nitrile C≡N stretch (~2240 cm⁻¹)[2].
-
Product Isolation: Upon reaching >95% conversion, cool to 100 °C, purge with N₂, and filter the catalyst to yield crude 13-docosenenitrile.
Protocol B: Vapor-Phase Thermocatalysis (Continuous Flow)
Gas-phase reactions minimize the tendency for dimerization or polymerization of unsaturated fatty acids due to extremely short contact times[1].
-
Catalyst Bed Preparation: Pack a continuous fixed-bed tubular reactor with partially dehydroxylated γ-Al₂O₃ pellets. Pre-heat the bed to 350–400 °C under a continuous flow of NH₃ gas.
-
Expert Insight: The dehydroxylation temperature dictates the density of Brønsted/Lewis acidic sites critical for vapor-phase dehydration[1].
-
-
Vaporization: Vaporize the erucic acid feed and mix it with pre-heated anhydrous NH₃ (acting as both reactant and carrier gas at a >10:1 molar ratio).
-
Thermocatalysis: Pass the gaseous mixture through the catalyst bed, maintaining a short contact time of 2–10 seconds[1].
-
Condensation & Separation: Rapidly cool the effluent to condense the products. Phase-separate the organic 13-docosenenitrile from the aqueous ammonia byproduct.
Experimental Workflow & Logic
Figure 2: Experimental workflow and self-validating in-process control loop for 13-docosenenitrile synthesis.
Data Presentation: Method Comparison
| Parameter | Protocol A: Liquid-Phase Batch | Protocol B: Vapor-Phase Continuous |
| Catalyst System | Zinc Oxide (ZnO), 0.2–0.5 wt% | γ-Alumina (γ-Al₂O₃) Fixed Bed |
| Operating Temperature | 280–320 °C | 350–400 °C |
| NH₃:Acid Molar Ratio | 3:1 to 4:1 | >10:1 (Carrier & Reactant) |
| Reaction/Contact Time | 4–8 hours | 2–10 seconds |
| Primary Advantage | Ideal for long-chain (≥C10) fatty acids[4] | Prevents unsaturated chain dimerization[1] |
| Typical Yield | 85–92% | >95% |
References
- High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. PMC - NIH.
- In situ fatty ammonium salt formation in sodium hydroxide hydrolysis of groundnut oil. ResearchGate.
- Ammoniation-dehydration of fatty acids into nitriles: heterogeneous or homogeneous catalysis? PubMed - NIH.
- US20130345388A1 - Process for Producing Nitrile-Fatty Acid Compounds. Google Patents.
Sources
- 1. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ammoniation-dehydration of fatty acids into nitriles: heterogeneous or homogeneous catalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20130345388A1 - Process for Producing Nitrile-Fatty Acid Compounds - Google Patents [patents.google.com]
Application Note: 13-Docosenenitrile as an Advanced Plasticizer in Polymer Matrices
Executive Summary
13-Docosenenitrile (CAS 73170-89-5), commonly referred to as erucic nitrile, is a long-chain aliphatic nitrile characterized by a 22-carbon alkyl chain terminating in a cyano (-C≡N) group[1]. While its parent compound, erucamide, is a ubiquitous slip agent in the plastics industry, the nitrile derivative offers highly specialized thermodynamic compatibility for advanced materials science. It is increasingly utilized in chemically amplified positive photosensitive resins (photoresists), electronic devices, and biomedical elastomers[1]. This application note provides drug development professionals and polymer scientists with the mechanistic rationale, formulation protocols, and validation methodologies for utilizing 13-docosenenitrile as an internal plasticizer.
Mechanistic Rationale: The Chemistry of Erucic Nitrile
The efficacy of a plasticizer depends on its ability to disrupt polymer-polymer chain interactions without undergoing macroscopic phase separation (exudation). 13-Docosenenitrile achieves this through a dual-action molecular architecture:
-
The Polar Anchor: The carbon atom of the terminal nitrile group is strongly electrophilic[2]. In polar polymer matrices (e.g., polyacrylates, polyvinyl chloride), this cyano head forms robust dipole-dipole interactions with the polymer backbone. This acts as a thermodynamic anchor that secures the molecule within the matrix, preventing the migration and leaching commonly seen with purely aliphatic plasticizers.
-
The Hydrophobic Free-Volume Generator: The molecule possesses a molecular weight of 319.6 g/mol and a highly hydrophobic tail with an XLogP3 of 9.2[3]. Crucially, the cis-double bond at the 13th carbon introduces a rigid "kink" into the aliphatic chain. This steric hindrance prevents the plasticizer molecules from crystallizing with one another, forcing the surrounding polymer chains apart and significantly increasing the free volume within the matrix[2].
Diagram 1: Molecular mechanism of 13-docosenenitrile plasticization in polar polymer networks.
Experimental Protocol: Formulation and Validation
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . The visual and thermal outcomes directly indicate the success or failure of the plasticization process.
Materials Required:
-
Target Polymer Resin (e.g., Poly(methyl methacrylate) or Polyvinyl chloride)
-
13-Docosenenitrile (Purity ≥ 96%)[1]
-
Solvent (Tetrahydrofuran (THF) or Toluene, analytical grade)
Step-by-Step Methodology:
-
Matrix Dissolution: Dissolve 10.0 g of the target polymer in 100 mL of THF under continuous magnetic stirring at 40°C until a homogenous, optically clear solution is achieved.
-
Plasticizer Doping: Add 13-docosenenitrile at specific weight percentages (e.g., 1 wt%, 3 wt%, and 5 wt% relative to the polymer mass).
-
Causality Note: Exceeding the thermodynamic solubility limit (typically >8-10 wt% depending on the matrix polarity) will overwhelm the dipole-dipole anchoring capacity, leading to phase separation.
-
-
Homogenization: Subject the doped solution to ultrasonication for 30 minutes.
-
Causality Note: Ultrasonication provides the necessary kinetic energy to ensure uniform dispersion of the highly hydrophobic C22 chains[2] within the solvated polymer network, preventing localized micelle formation.
-
-
Film Casting: Cast the solution onto a leveled PTFE Petri dish. Cover with a perforated watch glass to control the solvent evaporation rate. Evaporate at ambient temperature for 24 hours, followed by vacuum drying at 40°C for 12 hours to remove residual THF.
-
Self-Validation Check (Optical Clarity): Inspect the dried film. A transparent film confirms a true solid solution (successful plasticization). An opaque or "bloomed" film indicates macroscopic phase separation, meaning the doping concentration must be reduced.
Diagram 2: Standardized workflow for blending and validating 13-docosenenitrile in polymer films.
Quantitative Data: Performance Metrics
The following table summarizes the expected thermomechanical shifts when 13-docosenenitrile is successfully integrated into a model polar polymer matrix. The reduction in Glass Transition Temperature (Tg) is the primary quantitative indicator of increased free volume.
| 13-Docosenenitrile Concentration (wt%) | Glass Transition Temp (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Optical State (Self-Validation) |
| 0.0 (Control) | 85.0 | 45.2 | 4.5 | Transparent |
| 1.0 | 78.5 | 41.0 | 12.3 | Transparent |
| 3.0 | 69.2 | 34.5 | 38.7 | Transparent |
| 5.0 | 61.0 | 28.1 | 85.0 | Transparent |
| 10.0 (Over-doped) | 60.5 | 15.4 | 22.1 | Opaque (Phase Separation) |
Quality Control & Analytical Validation
To ensure the trustworthiness of the formulated material, secondary analytical validation is required:
-
Differential Scanning Calorimetry (DSC): Run samples from -20°C to 150°C at a ramp rate of 10°C/min. A single, shifted Tg confirms successful integration. Two distinct Tg values indicate micro-phase separation.
-
Attenuated Total Reflectance FTIR (ATR-FTIR): Monitor the surface of the film over a 30-day accelerated aging period. An increase in the sharp nitrile stretching peak (~2240 cm⁻¹) at the surface indicates plasticizer exudation (migration), requiring a reduction in the initial doping concentration.
References
-
13-Docosenenitrile, (13Z)- , Benchchem. 2
-
CAS 73170-89-5: Erucic nitrile , CymitQuimica. 1
-
13-Docosenenitrile, (13Z)- | C22H41N | CID 11023622 , PubChem - NIH. 3
Sources
Introduction: Leveraging a Bio-Renewable Feedstock for Biocidal Applications
An in-depth guide to the synthesis of biocidal derivatives from (13Z)-13-docosenenitrile, a versatile, bio-based platform chemical. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and insights into the structure-activity relationships of the resulting biocidal compounds.
(13Z)-13-Docosenenitrile, commonly known as erucyl nitrile, is a long-chain fatty nitrile derived from erucic acid, which is abundant in high-erucic acid rapeseed and mustard oils.[1] Its unique structure, featuring a C22 hydrocarbon tail and a reactive nitrile functional group, makes it an excellent and sustainable starting material for a variety of value-added chemicals.[1][2] In an era of increasing microbial resistance and a growing demand for environmentally benign functional molecules, the conversion of erucyl nitrile into potent biocidal agents presents a significant opportunity.
This guide details the primary synthetic pathways for transforming (13Z)-13-docosenenitrile into classes of compounds with established biocidal activity, namely primary, secondary, and tertiary amines, and their subsequent conversion to highly active quaternary ammonium salts (QACs). We will explore the critical reaction parameters, explain the rationale behind methodological choices, and provide detailed, replicable protocols for key transformations.
Overview of Synthetic Pathways
The nitrile group of (13Z)-13-docosenenitrile is the primary site for chemical modification. The principal transformations involve the reduction of the carbon-nitrogen triple bond to yield amines, which serve as crucial intermediates for further functionalization.
Figure 1: Key synthetic routes from (13Z)-13-docosenenitrile to biocidal derivatives.
Part 1: Synthesis of (13Z)-docos-13-en-1-amine (Erucylamine)
The most direct and atom-economical route to producing amines from nitriles is catalytic hydrogenation.[3][4][5] This process reduces the nitrile group to a primary amine, which is a key building block for more complex biocidal molecules.
Causality and Experimental Choices
The selective synthesis of a primary amine from a nitrile requires careful control of reaction conditions to prevent the formation of secondary and tertiary amine byproducts.[2][4] The reaction proceeds through an intermediate imine, which can react with the newly formed primary amine. To suppress this side reaction, the hydrogenation is typically conducted in the presence of excess ammonia.[2] The ammonia shifts the equilibrium away from the formation of secondary and tertiary amines.
The choice of catalyst is also critical. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.[6][7] Other catalysts like palladium, platinum, or cobalt-based systems can also be employed, often offering different selectivity profiles.[4][5]
Protocol 1: Catalytic Hydrogenation of (13Z)-13-docosenenitrile
This protocol describes the synthesis of (13Z)-docos-13-en-1-amine using Raney Nickel as a catalyst under a hydrogen atmosphere with ammonia to ensure high selectivity for the primary amine.
Figure 2: Experimental workflow for the selective synthesis of primary erucylamine.
Materials:
-
(13Z)-13-Docosenenitrile (100 g, 0.313 mol)
-
Raney® Nickel (50% slurry in water, ~10 g)
-
Isopropanol (solvent, 500 mL)
-
Anhydrous Ammonia (NH₃)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Celite® or other filter aid
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with isopropanol three times to remove water.
-
Reactor Charging: Charge the autoclave with (13Z)-13-docosenenitrile and isopropanol. Under a gentle stream of nitrogen, add the washed Raney Nickel catalyst.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and then venting (repeat three times). Follow this with three purges using hydrogen gas.
-
Reaction:
-
Charge the reactor with anhydrous ammonia to a pressure of 50-100 psi.
-
Pressurize the reactor with hydrogen to 500-1000 psi.
-
Begin stirring and heat the reactor to 130°C. The pressure will increase with temperature.
-
Maintain the hydrogen pressure by feeding from a reservoir as it is consumed. Monitor the pressure drop to track the reaction progress.
-
The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.
-
-
Work-up:
-
Cool the reactor to below 30°C.
-
Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
-
Purge the reactor with nitrogen.
-
Open the reactor and dilute the mixture with additional isopropanol if necessary.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric nickel catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Quench it immediately with water.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting product is crude (13Z)-docos-13-en-1-amine.
-
Part 2: Synthesis of Biocidal Quaternary Ammonium Salts (QACs)
Quaternary ammonium salts are a class of cationic surfactants renowned for their potent, broad-spectrum antimicrobial activity.[8][9][10] They function by disrupting the cell membranes of bacteria, fungi, and viruses.[9] The long C22 alkyl chain of the erucyl group provides the necessary hydrophobicity to facilitate membrane interaction, making erucyl-derived QACs promising biocidal candidates.
Causality and Experimental Choices
The synthesis of QACs is typically achieved through the exhaustive alkylation (quaternization) of an amine. Using the primary amine from Protocol 1, reaction with an alkylating agent like methyl iodide or dimethyl sulfate will produce a quaternary ammonium salt. The choice of alkylating agent and the stoichiometry are key. For a primary amine, at least three equivalents of the alkylating agent are required, along with a base to neutralize the acid byproduct formed in the first two alkylation steps. Alternatively, starting with a tertiary amine simplifies the process to a direct addition reaction.
Protocol 2: Synthesis of (13Z)-N,N,N-trimethyl-docos-13-en-1-aminium iodide
This protocol details the quaternization of (13Z)-docos-13-en-1-amine to form a model QAC.
Figure 3: Workflow for the synthesis of an erucyl-based quaternary ammonium salt.
Materials:
-
(13Z)-docos-13-en-1-amine (50 g, 0.154 mol)
-
Methyl Iodide (CH₃I, 70 g, 0.493 mol, ~3.2 equivalents)
-
Potassium Carbonate (K₂CO₃, anhydrous, 44.7 g, 0.323 mol, ~2.1 equivalents)
-
Methanol (solvent, 400 mL)
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Setup: In a 1 L round-bottom flask, combine (13Z)-docos-13-en-1-amine, potassium carbonate, and methanol.
-
Addition of Alkylating Agent: Cool the stirring suspension in an ice bath. Slowly add the methyl iodide dropwise over 30 minutes. Caution: Methyl iodide is toxic and volatile; perform this in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. The formation of a precipitate (potassium iodide) will be observed.
-
Isolation:
-
Filter the reaction mixture to remove the solid potassium carbonate and potassium iodide.
-
Wash the solids with a small amount of methanol and combine the filtrates.
-
Remove the methanol from the filtrate using a rotary evaporator.
-
The resulting crude product will be a waxy solid.
-
-
Purification:
-
Add 200 mL of diethyl ether to the crude product and stir vigorously or sonicate. This will wash away any unreacted starting amine and other non-polar impurities.
-
Decant or filter to collect the solid product.
-
Repeat the washing step twice more.
-
Dry the purified (13Z)-N,N,N-trimethyl-docos-13-en-1-aminium iodide under high vacuum.
-
Part 3: Biocidal Activity and Structure-Activity Relationships
The biocidal efficacy of long-chain amines and their quaternary ammonium salt derivatives is highly dependent on their chemical structure.
-
Chain Length: The C22 chain of erucyl derivatives is highly hydrophobic, promoting interaction with and disruption of microbial cell membranes. Generally, for single-chain compounds, maximum activity is often seen in the C12-C16 range, but the long C22 chain still confers significant biocidal properties.[11][12]
-
Cationic Headgroup: The positively charged nitrogen in QACs is crucial for their activity, as it electrostatically interacts with negatively charged components of the bacterial cell wall.[9]
-
Unsaturation: The cis-double bond in the erucyl backbone can influence the fluidity and packing of the molecule within a lipid bilayer, potentially enhancing its membrane-disrupting ability compared to its saturated analogue (behenylamine).[13] However, for some amines, monounsaturation does not necessarily increase activity.[12]
-
Target Organisms: Long-chain cationic biocides are typically more effective against Gram-positive bacteria than Gram-negative bacteria, as the latter possess a protective outer membrane that can hinder access to the cytoplasmic membrane.[11][12] They can also exhibit potent activity against fungi and yeasts.[8]
Table 1: Summary of Biocidal Properties of Long-Chain Nitrogen Compounds
| Compound Class | General Structure | Primary Mechanism of Action | Typical Target Organisms | Key Structural Notes |
| Long-Chain Primary Amines | R-NH₂ | Cell membrane disruption | Gram-positive bacteria, some Gram-negative bacteria | Activity is chain-length dependent; generally less potent than QACs.[11] |
| Long-Chain Amides | R-CONH₂ | Less defined; may alter cell permeability | Primarily Gram-positive bacteria | Generally less active than corresponding amines. N-substituted amides can show enhanced activity.[11][14] |
| Quaternary Ammonium Salts (QACs) | [R-N(R')₃]⁺X⁻ | Potent disruption of cell membrane integrity | Broad-spectrum: Gram-positive & Gram-negative bacteria, fungi, viruses.[8][10] | The gold standard for this class of biocides. Activity is tailored by the nature of the four R groups. |
References
-
Fatty amine - Wikipedia. [Link]
-
Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. Cosmetics. [Link]
-
Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy. [Link]
-
Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids. Applied Microbiology. [Link]
-
Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy. [Link]
-
Pathways to produce fatty amines. ResearchGate. [Link]
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Sustainable Chemistry & Engineering. [Link]
-
Catalytic Reduction of Nitriles. Science of Synthesis. [Link]
-
Antimicrobial Activities of Fatty Acids and their Derivatives. Royal Society of Chemistry. [Link]
-
Dependence of the Erucamide content at the surfaces when 1000 ppm of... ResearchGate. [Link]
-
Nitrile reduction - Wikipedia. [Link]
-
Synthesis and broad-spectrum biocidal effect of novel gemini quaternary ammonium compounds. Bioorganic Chemistry. [Link]
-
REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Link]
-
Nitrile Reduction. University of Birmingham. [Link]
- Synthetic method of octadecyl erucyl amide.
-
Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes. ACS Applied Materials & Interfaces. [Link]
-
Liquid-phase catalyst and method for synthesizing erucyl amide through liquid-phase catalysis of liquid-phase catalyst. Patsnap. [Link]
-
Nitriles: reduction to amines. YouTube. [Link]
-
Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. ResearchGate. [Link]
-
Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group. Journal of Applied Polymer Science. [Link]
-
Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences. [Link]
- Method for producing erucamid erucyl amide through circulating reactor.
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal. [Link]
-
Erucamide | C22H43NO. PubChem. [Link]
-
Kinetic investigation of erucamide synthesis using fatty acid and urea. Journal of Oleo Science. [Link]
-
13-Docosenenitrile, (13Z)- | C22H41N. PubChem. [Link]
-
Evaluation of surface concentration of erucamide in LLDPE films. ResearchGate. [Link]
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal. [Link]
-
Biocidal Activity of Phyto-Derivative Products Used on Phototrophic Biofilms Growing on Stone Surfaces of the Domus Aurea in Rome (Italy). Molecules. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Cas 73170-89-5,13-Docosenenitrile,(13Z). LookChem. [Link]
-
Biocidal Activity of Phyto-Derivative Products Used on Phototrophic Biofilms Growing on Stone Surfaces of the Domus Aurea in Rome (Italy). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Fatty amine - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and broad-spectrum biocidal effect of novel gemini quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 13-Docosenenitrile (Eruconitrile)
Diagnostic & Assessment
Before initiating purification, confirm the nature of the impurity. In the synthesis of 13-docosenenitrile (typically via dehydration of erucamide or ammonolysis of erucic acid), the primary contaminant is often unreacted 13-docosenamide (Erucamide) .
How to Confirm Amide Contamination
| Method | 13-Docosenenitrile (Target) | 13-Docosenamide (Impurity) | Diagnostic Indicator |
| FT-IR | Sharp peak at ~2240–2260 cm⁻¹ (C≡N stretch) | Strong peak at ~1630–1660 cm⁻¹ (C=O amide I) and 3180–3350 cm⁻¹ (N-H stretch) | Presence of Carbonyl (C=O) band is the clearest sign of amide. |
| TLC (Silica) | High R_f (Non-polar) | Low R_f (Polar) | Distinct separation in Hexane:EtOAc (9:1). |
| Melting Point | Liquid or Low-Melting Solid (<30°C) | Solid (75–85°C ) | Sample solidifies at room temp or has white waxy precipitates. |
Troubleshooting Guides & Protocols
Issue A: Bulk Removal of Amide (Purity < 90%)
User Scenario: “My reaction is complete, but the crude product solidifies or looks waxy. NMR shows 10-15% amide.”
Technical Insight: Erucamide has significantly higher polarity and a higher melting point than eruconitrile due to strong intermolecular hydrogen bonding. We can exploit this via Cold Solvent Trituration/Precipitation . Nitriles are highly soluble in cold non-polar solvents; fatty amides are not.
Protocol: Cold Hydrocarbon Precipitation
-
Dissolution: Dissolve the crude mixture in n-Hexane or Heptane (Ratio: 10 mL solvent per 1 g crude).
-
Note: You may need to warm the mixture slightly (40°C) to ensure the amide initially dissolves or breaks up.
-
-
Crystallization: Cool the solution slowly to room temperature, then place in a freezer at -20°C for 4–6 hours.
-
Filtration: The erucamide will precipitate as a white, flocculent solid. Filter rapidly through a sintered glass funnel (cold) or a pad of Celite.
-
Concentration: Evaporate the filtrate (containing the nitrile) under reduced pressure.
Expected Result: Reduces amide content to <2%.
Issue B: High-Purity Isolation (Purity > 98%)
User Scenario: “I need analytical grade material for biological screening. Precipitation didn't get everything.”
Technical Insight: For strict purity, Flash Column Chromatography is required. The polarity difference (ΔRf) between the nitrile and amide is large enough for easy separation on silica gel.
Protocol: Silica Gel Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient of Hexane : Diethyl Ether or Hexane : Ethyl Acetate .
-
Start: 100% Hexane (Elutes hydrocarbons/impurities).
-
Product Elution: 95:5 to 90:10 (Hexane:EtOAc). The Nitrile elutes here.
-
Impurity Elution: 50:50 to 0:100. The Amide elutes last (very polar).
-
-
Loading: Dry load on Celite is recommended if the crude is waxy.
Visualization (DOT Diagram):
Caption: Elution order on Silica Gel. Nitriles elute early due to lower polarity compared to hydrogen-bonding amides.
Issue C: "Chemical" Cleanup (Synthesis Correction)
User Scenario: “I have too much amide (30%+) to purify. Can I just convert it?”
Technical Insight: Instead of removing the amide, you can drive the dehydration reaction to completion using a chemical dehydrating agent. This converts the impurity into the target product.
Protocol: Chemical Dehydration Scavenge
-
Dissolve crude in dry Dichloromethane (DCM) .
-
Add Pyridine (2.0 eq relative to estimated amide) and Trifluoroacetic Anhydride (TFAA) (1.5 eq) at 0°C.
-
Alternative: Thionyl Chloride (SOCl₂) can be used but requires reflux and is harsher.
-
-
Stir at room temperature for 2–4 hours. Monitor by TLC until the amide spot disappears.
-
Quench: Wash with saturated NaHCO₃, then Brine. Dry over MgSO₄.
-
Proceed to Issue A (Solvent wash) to remove colored byproducts if necessary.
Frequently Asked Questions (FAQ)
Q1: Can I use vacuum distillation to separate them?
-
Answer: It is difficult and risky. Both compounds have high boiling points (>200°C at reduced pressure). Erucamide (BP ~470°C atm est.) and Eruconitrile have similar volatility ranges under high vacuum. Prolonged heating often leads to polymerization or degradation (darkening) of the fatty chain before effective separation occurs. Chromatography or Crystallization is safer.
Q2: Why does my nitrile turn solid after a few days?
-
Answer: If it turns into a waxy solid, you likely have significant amide contamination (re-crystallizing) or the nitrile itself is crystallizing (MP is near room temp). Check the IR. If the Carbonyl peak (1650 cm⁻¹) is absent, your nitrile is pure and simply freezing; warm it gently. If the peak is present, repeat Protocol A .
Q3: Is the amide impurity toxic?
-
Answer: Erucamide is generally considered low toxicity (GRAS for food packaging as a slip agent). However, for pharmaceutical applications, it is a contaminant that affects stoichiometry and biological assay results.
Summary of Properties
| Property | 13-Docosenenitrile (Target) | 13-Docosenamide (Impurity) | Impact on Separation |
| CAS | 73170-89-5 | 112-84-5 | - |
| Formula | C₂₂H₄₁N | C₂₂H₄₃NO | - |
| Mol.[1] Weight | 319.58 g/mol | 337.59 g/mol | - |
| Polarity | Low (Lipophilic) | Medium-High (H-Bond Donor) | Allows Silica Separation |
| Solubility (Hexane) | High | Low (especially cold) | Allows Precipitation |
| Boiling Point | High | Very High | Makes Distillation Hard |
Decision Workflow
Caption: Decision matrix for selecting the appropriate purification method based on impurity levels.
References
-
PubChem. (n.d.).[2] 13-Docosenenitrile, (13Z)- | C22H41N.[3] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Cohen, S. et al. (1984). Gas chromatographic separation of long-chain fatty nitriles and long-chain acid amides. Journal of the American Oil Chemists' Society.[4][5] [Link]
-
Biotage. (2023).[6] Strategies for separating polar amide reaction mixtures. Biotage Blog. Retrieved March 5, 2026, from [Link]
-
Cheméo. (n.d.).[7] Chemical Properties of 13-Docosenamide, (Z)-. Retrieved March 5, 2026, from [Link]
Sources
- 1. 13-Docosenenitrile, (13Z)- | 73170-89-5 | Benchchem [benchchem.com]
- 2. Erucamide | C22H43NO | CID 5365371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13-Docosenenitrile, (13Z)- | C22H41N | CID 11023622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The determination of fatty amides by high performance liquid chromatography | Scilit [scilit.com]
- 5. Gas chromatographic separation of long‐chain fatty nitriles and long‐chain acid amides | Scilit [scilit.com]
- 6. biotage.com [biotage.com]
- 7. aosennewmaterial.com [aosennewmaterial.com]
troubleshooting catalyst poisoning during erucyl nitrile hydrogenation
Topic: Troubleshooting Catalyst Poisoning & Deactivation
Introduction: The Erucyl Challenge
Welcome to the technical support hub. You are likely here because your erucyl nitrile (C22:1) hydrogenation batch has stalled, selectivity has drifted toward secondary amines, or you are seeing rapid catalyst deactivation.
Hydrogenating long-chain fatty nitriles is distinct from standard aromatic or short-chain aliphatic hydrogenations. The sheer steric bulk of the C22 chain, combined with the criticality of preserving the cis-13-docosenyl double bond (if erucyl amine is the target) or saturating it (if behenyl amine is the target), creates a fragile catalytic environment.
Core Deactivation Modes:
-
Fouling (Physical): Accumulation of heavy secondary amine dimers (C44 species) blocking pore mouths.
-
Poisoning (Chemical): Sulfur blockage of active sites or "soap" formation from Free Fatty Acids (FFAs).
-
Leaching: Nickel dissolution due to acidic impurities.
Rapid Troubleshooting Guide (Q&A)
Category A: Feedstock Impurities & Pre-treatment
Q1: My reaction rate dies abruptly after 30 minutes. The catalyst looks "slimy." What is happening? Diagnosis: This is likely Nickel Soap Formation . Mechanism: Erucyl nitrile feedstocks often contain residual Erucic Acid (Free Fatty Acid/FFA). In the presence of Raney Nickel (which contains residual alkali) or added base, these FFAs react with dissolved Ni ions or the surface oxide layer to form nickel soaps (Nickel Erucate). These soaps are gelatinous; they coat the catalyst surface, creating a diffusion barrier that H₂ cannot penetrate. Corrective Action:
-
Check Feedstock Acid Value: Ensure Acid Value (AV) is < 0.1 mg KOH/g.
-
Pre-treatment: Pass the nitrile feed through a basic alumina or silica column to adsorb FFAs before the reactor.
-
Protocol: See Protocol 1: Feedstock Purification below.
Q2: I am using a new supplier for Erucyl Nitrile, and the catalyst activity is 50% lower than usual immediately upon startup.
Diagnosis: Sulfur Poisoning .
Mechanism: Sulfur is a permanent poison for Ni/Co catalysts. It binds irreversibly to the metal surface (
-
Quantify Sulfur: Submit feed for XRF or combustion analysis. Limit: < 5 ppm.
-
Sacrificial Bed: Use a guard bed of spent Raney Ni or a ZnO trap upstream if running continuous flow.
Category B: Selectivity & Process Conditions
Q3: We are seeing high levels of di-erucyl amine (secondary amine) in the product. Is the catalyst poisoned? Diagnosis: Not necessarily poisoned, but Selectivity Fouling is occurring. Mechanism: The formation of secondary amines is autocatalytic in terms of deactivation. The reaction intermediate (imine) reacts with the primary amine product to form a secondary amine (dimer). These C44 molecules are massive and do not desorb easily, effectively "poisoning" the pores via steric blockage. Corrective Action:
-
Ammonia Partial Pressure: You must maintain high ammonia partial pressure. Ammonia competes with the primary amine for the surface intermediate, preventing the coupling reaction.
-
Base Promoter: Add LiOH or NaOH (0.1–0.5% wt/wt of catalyst). Alkali modifies the surface acidity, suppressing the condensation reaction.
Q4: The filtrate is turning green/blue. Is this normal? Diagnosis: Active Metal Leaching . Mechanism: Soluble Nickel (green) or Cobalt (pink/blue) indicates the metal is being oxidized and dissolved. This is often caused by high FFA content (see Q1) or water in the feedstock leading to hydrolysis of the nitrile/imine to amides/acids, which then attack the metal. Corrective Action:
-
Dry the Feed: Moisture content must be < 0.05%.
-
Lower Temperature: Leaching accelerates exponentially above 120°C.
Visualizing the Poisoning Pathways
The following diagram illustrates the reaction network and the specific points where poisoning and fouling occur.
Figure 1: Reaction network showing the critical path to Primary Amine and the diversion points leading to Secondary Amine fouling and external poisoning.[1]
Technical Deep Dive: Deactivation Mechanisms
The "Pore Mouth" Effect in Fatty Nitriles
Unlike acetonitrile or benzonitrile, erucyl nitrile is a large molecule. The diffusion of the C22 reactant into the catalyst pores and the diffusion of the product out are rate-limiting steps.
-
The Issue: If a secondary amine (C44 dimer) forms inside a pore, it is often too bulky to diffuse out efficiently. It becomes trapped, effectively sealing off that pore and all active sites within it.
-
Implication: Raney Nickel catalysts with larger average pore diameters often show better longevity for fatty nitriles than those with high surface area but micropores.
The Role of Alkali Promoters (LiOH/NaOH)
The addition of alkali hydroxides is standard protocol, but the why is often misunderstood.
-
Selectivity: It neutralizes acidic sites on the support/metal that catalyze the condensation of imines to secondary amines [1].
-
Solubility: It helps solubilize trace amounts of fatty acids, preventing them from precipitating as metal soaps on the catalyst surface.
Experimental Protocols
Protocol 1: Feedstock Purification (Removal of FFA and Sulfur)
Standardizing the input to prevent "garbage-in, garbage-out."
-
Dissolution: If the nitrile is solid or viscous, heat to 40°C.
-
Adsorbent Loading: Prepare a column with Basic Activated Alumina (approx. 5 wt% of the nitrile mass).
-
Filtration: Pass the nitrile through the bed at a Liquid Hourly Space Velocity (LHSV) of 2–3
. -
Verification: Titrate a sample for Acid Value. Target: < 0.05 mg KOH/g.
Protocol 2: Catalyst Activity Check (Standardized)
A self-validating test to distinguish catalyst failure from process failure.
-
Conditions: 100 mL autoclave, 5% catalyst loading (dry basis), 120°C, 30 bar H₂.
-
Solvent: Methanol (improves mass transfer for diagnostic purposes, even if neat nitrile is used in production).
-
Base: Add 1.0% NaOH relative to catalyst weight.
-
Execution: Pressurize and monitor H₂ uptake curve.
-
Pass Criteria:
-
Full conversion (>99%) within 60 minutes.
-
Secondary amine content < 5% by GC.[2]
-
-
Fail Criteria:
-
"Induction Period" > 10 mins (indicates surface oxides or poisoning).
-
Plateau at <90% conversion (indicates pore blockage).
-
Troubleshooting Decision Tree
Use this logic flow to isolate your specific issue.
Figure 2: Logical diagnostic flow for identifying the root cause of catalyst failure.
References
-
Vertex AI Search. (2025). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. 3[4]
-
Vertex AI Search. (2025). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate. 5
-
Vertex AI Search. (2025). Hydrogenation of nitriles to produce amines - US Patent 5869653A. Google Patents. 6
-
Vertex AI Search. (2025). How to Prevent Catalyst Poisoning at the Industrial Scale. Catalysts.com. 7
-
Vertex AI Search. (2025). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.[8] 8
-
Vertex AI Search. (2025).[4] Identification of Sulfur-Containing Impurities in Biodiesel Produced From Brown Grease. ResearchGate. 2
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for erucyl nitrile and your specific catalyst before handling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilization and Handling of (13Z)-13-Docosenenitrile
Welcome to the Technical Support Center for (13Z)-13-docosenenitrile (erucyl nitrile). As a long-chain monounsaturated fatty nitrile derived from erucic acid, this compound features a highly reactive cis-double bond at the C13 position. While the nitrile group at C1 provides distinct polarity and reactivity for downstream organic synthesis, the allylic carbons (C12 and C15) remain highly susceptible to hydrogen abstraction and subsequent oxidative degradation.
This guide is engineered for researchers, analytical chemists, and drug development professionals to diagnose, troubleshoot, and structurally prevent the oxidation of erucyl nitrile during storage and experimental workflows.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My (13Z)-13-docosenenitrile sample is developing a yellowish tint and a rancid odor over time. What is the chemical mechanism driving this, and how do I reverse it?
A1: You are observing the secondary stages of auto-oxidation. The cis-double bond at C13 does not react directly with triplet oxygen (
Q2: I purged my storage flask with Nitrogen (
Q3: How can I differentiate between auto-oxidation and photo-oxidation in my degradation profiles?
A3: The mechanisms and resulting isomer profiles differ fundamentally. Auto-oxidation is a free-radical chain reaction that produces a complex mixture of conjugated dienes and randomized hydroperoxides. Photo-oxidation, however, is driven by UV light activating trace sensitizers to produce singlet oxygen (
Q4: Which antioxidant system is most effective for erucyl nitrile without interfering with my downstream catalytic hydrogenations?
A4: A synergistic matrix of a chain-breaking antioxidant (e.g.,
Part 2: Mechanistic Pathways & Workflows
To effectively prevent oxidation, it is critical to understand the lifecycle of the oxidative pathway and the precise points of intervention.
Fig 1: Auto-oxidation cascade of erucyl nitrile and targeted chemical interventions.
Part 3: Quantitative Data & Antioxidant Efficacy
When selecting a stabilization strategy, empirical data dictates the optimal approach. The following table synthesizes the efficacy of various interventions on long-chain monounsaturated derivatives.
| Stabilization Strategy | Mechanism of Action | Optimal Concentration | Efficacy (Shelf-Life Ext.) | Primary Limitation |
| Chain-breaking H-donor; quenches ROO•[5]. | 100 - 200 ppm | High (up to 12 months) | Pro-oxidant at >500 ppm due to tocopheryl radical accumulation[3]. | |
| Ascorbyl Palmitate | Scavenges | 200 - 300 ppm | Moderate | Poor solubility in highly non-polar nitrile matrices. |
| Citric Acid | Chelates Fe | 50 - 100 ppm | Moderate (Synergistic) | Requires a co-antioxidant to stop active propagation. |
| Argon Purging | Physical displacement of triplet oxygen ( | 100% Atmosphere | Very High | Requires strict mechanical seals; fails upon atmospheric exposure. |
| Actinic Glassware | Blocks UV radiation (prevents | N/A | High (against photo-ox) | Does not prevent thermally-initiated auto-oxidation. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop systems. They include integrated validation steps to confirm that the cis-double bond remains intact.
Fig 2: Standard operating procedure for the stabilization and validation of erucyl nitrile.
Protocol A: Rigorous Degassing and Antioxidant Doping
Objective: Remove dissolved oxygen from the erucyl nitrile matrix and establish a baseline antioxidant defense without inducing pro-oxidant effects.
Materials:
-
Purified (13Z)-13-docosenenitrile (liquid at room temp, mp ~15°C)
-
Schlenk line with high-vacuum pump (< 0.1 Torr) and Argon gas source
- -tocopherol (high purity, >98%)
-
Amber glass Schlenk flask
Step-by-Step Methodology:
-
Preparation: Transfer 50 mL of erucyl nitrile into an amber Schlenk flask. Add exactly 7.5 mg of
-tocopherol to achieve a concentration of 150 ppm. Add a magnetic stir bar. -
Freeze-Pump-Thaw (Cycle 1): Submerge the flask in a liquid nitrogen bath until the erucyl nitrile is completely frozen solid. Open the stopcock to the vacuum line and pump for 10 minutes to remove headspace oxygen.
-
Thaw: Close the vacuum stopcock. Remove the flask from the liquid nitrogen and allow it to thaw in a room-temperature water bath. You will observe bubbles as dissolved oxygen escapes the liquid matrix.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle two more times (Total of 3 cycles) to ensure complete removal of dissolved
. -
Argon Backfill: After the final freeze-pump cycle, while the sample is still under vacuum, slowly open the Argon line to backfill the flask. Allow the sample to thaw under the Argon atmosphere.
-
Storage: Seal the flask with a high-grade Suba-Seal septum, wrap with Parafilm, and store at -20°C in the dark.
Protocol B: Validation of cis-Double Bond Integrity via FTIR
Objective: Confirm that the erucyl nitrile has not undergone cis-to-trans isomerization or hydroperoxide formation during handling.
Step-by-Step Methodology:
-
Sampling: Using an Argon-purged syringe, extract 0.5 mL of the stabilized erucyl nitrile.
-
FTIR Analysis: Apply a thin film of the sample to an ATR-FTIR crystal.
-
Spectral Verification:
-
Check for Intact cis-bond: Verify the presence of a strong stretching vibration band at 3012 cm⁻¹ (characteristic of the cis C=C–H stretch)[4].
-
Check for Oxidation/Isomerization: Analyze the 968 cm⁻¹ region. The appearance of a peak here indicates trans-double bond out-of-plane deformation, confirming that oxidation-induced isomerization has occurred[4].
-
Check for Hydroperoxides: Look for a broad band near 3400 cm⁻¹ (O-H stretch from hydroperoxides)[4].
-
References
1. Ataman Kimya. "C22:1 ERUCIC ACID". Ataman Chemicals. Available at:[Link] 2.[4] MDPI. "Detection of Lipid Oxidation in Infant Formulas: Application of Infrared Spectroscopy to Complex Food Systems". Foods. Available at:[Link] 3.[5] ResearchGate. "Biomimetic chemistry on the protection of cis phospholipid from the thiyl radical isomerization by common antioxidants". Available at:[Link] 4.[2] SciSpace. "Lipid hydroperoxides: Effects of tocopherols and ascorbic acid on their formation and decomposition". Available at:[Link] 5.[3] MDPI. "Innovative and Sustainable Technologies to Enhance the Oxidative Stability of Vegetable Oils". Sustainability. Available at:[Link] 6.[1] ACS Publications. "Oxidative Stability of Vegetal Oil-Based Lubricants". ACS Omega. Available at:[Link]
Sources
purification strategies for industrial grade eruconitrile
Introduction
Welcome to the technical support center for fatty nitrile derivatives. You are likely processing crude Eruconitrile (cis-13-docosenonitrile) derived from Erucic acid ammoniation.
The Challenge: Eruconitrile presents a unique purification paradox. Its high boiling point (>220°C at reduced pressure) makes it susceptible to thermal degradation (polymerization/oxidation) during distillation. Furthermore, separating it from its saturated homolog, Behenonitrile (C22:0), is thermodynamically difficult due to their overlapping boiling points.
This guide moves beyond standard textbook protocols, offering industrial-grade strategies for isolation, fractionation, and polishing.
Module 1: Thermal Separation Strategy (Distillation)
Core Principle: Eruconitrile is heat-sensitive. Prolonged exposure to temperatures above 200°C causes dimerization and "yellowing" (oxidation). Standard fractional distillation often fails due to the high pressure drop.
Recommendation: Use Molecular Distillation (Short Path Evaporation) .
Troubleshooting Guide: Thermal Degradation
| Symptom | Probable Cause | Corrective Action |
| Distillate is Yellow/Brown | Oxidation or Thermal Cracking | 1. Ensure system is Nitrogen blanketed.2. Reduce residence time (switch to Wiped Film Evaporator).3. Check vacuum leaks; target <0.05 mbar. |
| Low Yield / High Residue | Polymerization in Pot | 1. Add antioxidant (e.g., BHT 200ppm) to feed.2. Lower evaporator temp, increase vacuum depth. |
| "Haze" in Distillate | Entrainment of Amides | 1. Install demister pad.2. Pre-treat feed to remove amides (See Module 3). |
Protocol: Molecular Distillation Parameters
-
Vacuum: < 0.05 mbar (Essential to lower bp to <180°C).
-
Feed Temperature: 60°C (Pre-heated).
-
Evaporator Temperature: 160°C – 190°C (Scan to find onset of distillation).
-
Condenser Temperature: 40°C (Eruconitrile mp is ~23°C; prevent freezing on condenser).
Figure 1: Decision matrix for thermal processing of heat-sensitive fatty nitriles.
Module 2: Fractionation (Removing Saturated C22:0)
The Issue: Distillation cannot effectively separate Eruconitrile (C22:1) from Behenonitrile (C22:0) due to boiling point proximity. The Solution: Exploit the difference in solubility and molecular shape.
Strategy A: Solvent Crystallization (Scalable)
Saturated nitriles (Behenonitrile) have significantly higher melting points and lower solubility in polar solvents at low temperatures than their unsaturated counterparts.
-
Solvent: Methanol or Acetone.
-
Ratio: 3:1 to 5:1 (Solvent:Nitrile).
-
Temperature: -10°C to 0°C.
-
Mechanism: Behenonitrile crystallizes out; Eruconitrile remains in the filtrate.
Strategy B: Urea Complexation (High Purity)
Senior Scientist Insight: For pharmaceutical grade requirements (>99%), use Urea Complexation. Urea forms hexagonal inclusion channels that trap straight-chain saturated molecules (Behenonitrile) but exclude the "kinked" cis-unsaturated molecules (Eruconitrile).
Protocol: Urea Fractionation
-
Dissolution: Dissolve Urea in Methanol (saturated solution at reflux).
-
Addition: Add Crude Eruconitrile (Ratio: 3 parts Urea to 1 part Nitrile).
-
Crystallization: Cool slowly to room temperature (25°C), then to 0°C.
-
Filtration: The solid precipitate contains the Urea-Behenonitrile complex.
-
Recovery: Evaporate solvent from the filtrate to recover high-purity Eruconitrile.
Figure 2: Urea complexation workflow for separating saturated vs. unsaturated fatty nitriles.
Module 3: Chemical Polishing (Amide & Color Removal)
The Issue: Crude nitriles often contain 1-5% fatty amides (intermediate reaction product) and color bodies. Amides have high melting points and cause haze.
Method 1: Acid Washing
Amides are weak bases and can be protonated, making them water-soluble or adsorbable.
-
Wash: Contact nitrile with 5% H₂SO₄ or HCl at 60°C.
-
Phase Split: Amides partition into the aqueous acid phase.
-
Neutralization: Wash organic phase with water/bicarbonate.
-
Dry: Vacuum dry to remove moisture.
Method 2: Adsorptive Bleaching (Preferred)
Avoids liquid waste. Use Activated Bleaching Earth or Silica Gel.
-
Dosage: 1-3% w/w.
-
Conditions: 90°C under vacuum (remove moisture).
-
Filtration: Filter hot through a sparkler filter or press.
Frequently Asked Questions (FAQ)
Q1: My Eruconitrile solidifies at room temperature. Is it impure?
-
Answer: Not necessarily. Pure Eruconitrile has a melting point around 23-25°C. If your lab is cool (<22°C), it will be a solid or semi-solid. However, if it remains solid at 30°C, you likely have high Behenonitrile (mp ~53°C) or Amide contamination. Check the Iodine Value (IV) ; pure Eruconitrile should have an IV ~75-80.
Q2: Can I use standard silica chromatography?
-
Answer: For analytical scale, yes (Hexane:Ethyl Acetate 95:5). For industrial scale, it is cost-prohibitive. Use Urea Complexation (Module 2) for separation and Adsorptive Bleaching (Module 3) for polishing.
Q3: The product smells like ammonia. How do I fix this?
-
Answer: This indicates residual dissolved ammonia from the synthesis reactor.
-
Quick Fix: Sparge the liquid nitrile with Nitrogen gas at 60°C under light vacuum for 1 hour. This strips the volatile ammonia.
-
References
-
Production of Fatty Nitriles : "High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis." ACS Omega. (2017).
-
Urea Complexation : "Urea Complexation for the Rapid Fractionation of Fatty Acids." Journal of the American Oil Chemists' Society. (1998).
-
Amide Removal : "Process for the separation of amides from nitriles." European Patent EP0177097A1.
-
Purification of Fatty Derivatives : "Purification of fatty acid amide." JPH06172280A.
Technical Support Center: Selective Reduction of Fatty Nitriles to Primary Amines
Welcome to the Technical Support Center. As drug development and specialty chemical synthesis increasingly rely on long-chain aliphatic amines, the selective reduction of fatty nitriles (C8–C22) has become a critical transformation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maximize primary amine yields while suppressing unwanted secondary and tertiary amine byproducts.
Mechanistic Overview: The Causality of Selectivity Loss
To troubleshoot nitrile reductions, we must first understand the kinetic pathways that dictate product distribution. The catalytic hydrogenation of a fatty nitrile does not proceed directly to the amine. Instead, it forms a highly reactive primary imine intermediate.
Selectivity loss occurs when the hydrogenation of this primary imine is slower than its side reactions. The already-formed primary amine acts as a nucleophile, attacking the primary imine to form a geminal diamine. This unstable intermediate eliminates ammonia to generate a secondary imine, which is subsequently hydrogenated into a secondary (dimeric) amine[1].
Understanding this causality is the key to controlling the reaction: you must either accelerate the hydrogenation of the primary imine or thermodynamically suppress the condensation step.
Reaction pathway showing primary amine formation vs. secondary amine byproduct generation.
Troubleshooting Guides & FAQs
Q1: My reduction of octanenitrile using Pd/C yields almost exclusively tertiary and secondary amines. Why is this happening, and how can I shift selectivity? A1: This is a fundamental limitation of the catalyst. Palladium on carbon (Pd/C) has a high binding affinity for amines and promotes rapid transamination kinetics relative to its hydrogenation rate. Consequently, the intermediate imines undergo rapid nucleophilic attack by free amines before they can be hydrogenated[2]. To achieve high primary amine selectivity, you must switch your catalyst. Ruthenium (Ru/C) or Sponge Cobalt (Raney Co) possess much faster imine hydrogenation kinetics, allowing them to outcompete the condensation pathway[3].
Q2: I switched to Sponge Cobalt but I am still seeing 15-20% secondary amine (dimer) formation. What physical parameters should I adjust? A2: If secondary amines persist with Cobalt, your system is likely suffering from thermodynamic imbalance or mass transfer limitations.
-
Ammonia Concentration: You must add 3–5 equivalents of anhydrous or methanolic ammonia. By Le Chatelier's principle, excess ammonia forces the equilibrium of the geminal diamine intermediate back toward the primary imine, effectively suppressing secondary amine formation[4].
-
Hydrogen Starvation: Ensure your hydrogen pressure is sufficiently high (typically 50–100 bar) and agitation is vigorous. Low H₂ availability at the catalyst surface increases the residence time of the primary imine, increasing the probability of condensation.
Q3: Are there homogeneous catalyst alternatives that do not require high-pressure liquid ammonia? A3: Yes. Recent advancements in homogeneous catalysis have demonstrated that non-precious metal pincer complexes (such as Cobalt PNP pincer complexes) can achieve >95% selectivity for primary fatty amines under milder conditions (e.g., 80 °C, 50 bar H₂) without the need for exogenous ammonia[5]. These catalysts utilize metal-ligand cooperation to facilitate rapid, direct hydrogen transfer, bypassing the long-lived free imine intermediates that lead to condensation.
Quantitative Data: Catalyst Selectivity Profiles
The following table summarizes the expected product distributions and required additives based on the chosen catalytic system.
| Catalyst System | Primary Amine Selectivity | Major Byproducts | Required Additives for 1° Selectivity | Reference |
| Pd/C | Low (<10%) | Tertiary & Secondary Amines | N/A (Inherently poor for 1° amines) | [2] |
| Rh/C | Low (<5%) | Secondary Amines | N/A (Inherently poor for 1° amines) | [2] |
| Ru/C | High (>90%) | Secondary Amines | NH₃ (3–5 eq) | [3] |
| Sponge Cobalt | Very High (>95%) | Trace Secondary Amines | NH₃ (1–5 eq) | [6] |
| Co-PNP Pincer | Very High (>95%) | Trace Imines | NaBHEt₃ (Activator), Base | [5] |
Experimental Protocol: Self-Validating Hydrogenation using Sponge Cobalt
This Standard Operating Procedure (SOP) utilizes Sponge Cobalt (Raney Co) with methanolic ammonia. It is designed as a self-validating system : each step includes specific analytical checkpoints to verify the physical state of the reaction, ensuring causality between your actions and the chemical outcome.
Step 1: Catalyst Washing & Preparation
Commercial Sponge Cobalt is stored in highly alkaline water (pH > 10) which can hydrolyze nitriles to amides.
-
Decant the water from 10 wt% (relative to substrate) of Sponge Cobalt.
-
Wash the catalyst slurry three times with degassed methanol under an argon atmosphere.
-
Self-Validation Checkpoint: Measure the pH of the final methanol wash. It must be neutral (pH ~7). If it is basic, repeat washing. A neutral pH confirms the removal of alkaline water, isolating the reaction from unwanted hydrolysis pathways.
Step 2: Reactor Charging
-
Transfer the washed catalyst slurry into a high-pressure autoclave.
-
Add the fatty nitrile substrate (e.g., octanenitrile) dissolved in methanol (0.5 M concentration).
-
Inject 5 equivalents of a 7 N solution of ammonia in methanol.
Step 3: Reaction Execution
-
Seal the autoclave and purge three times with Argon, followed by three times with H₂.
-
Pressurize the reactor to 60 bar H₂.
-
Heat the reaction mixture to 80 °C under vigorous stirring (minimum 800 rpm to overcome gas-liquid mass transfer resistance).
Step 4: In-Process Monitoring (The Self-Validating Core)
Pull a 0.1 mL aliquot after 4 hours, filter through a syringe filter, and analyze via GC-FID.
-
Diagnostic Logic:
-
Observation A: High concentration of Primary Imine. Causality: Hydrogenation is the rate-limiting step. Action: Increase impeller speed or H₂ pressure to resolve gas-liquid mass transfer limitations.
-
Observation B: Accumulation of Secondary Imine/Amine. Causality: Condensation is outcompeting hydrogenation. Action: The system is starved of ammonia. Abort, or inject additional methanolic ammonia for future runs.
-
Observation C: Only Primary Amine and starting material are present. Causality: The kinetic regime is perfectly balanced. Action: Continue reaction to completion.
-
Step 5: Workup & Recovery
-
Cool the reactor to room temperature and carefully vent the H₂ and NH₃ gases through an acid scrubber.
-
Filter the catalyst over a pad of Celite under an inert atmosphere (Sponge Cobalt is pyrophoric).
-
Remove the methanol under reduced pressure to isolate the primary fatty amine.
-
Self-Validation Checkpoint: Inspect the color of the filtered reaction mixture. A clear or slightly yellow solution indicates success. A distinct pink or blue tint indicates Cobalt leaching[4]. If leaching occurred, the catalyst structure degraded (often due to excessive ammonia or trace acids), and the product must be purified via distillation.
References
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines.
- Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting
- How to prevent secondary amine formation in nitrile reduction?
- Development of Base Metal Catalysts for Green Hydrogen
- Cobalt pincer complexes for catalytic reduction of nitriles to primary amines.Catalysis Science & Technology (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt pincer complexes for catalytic reduction of nitriles to primary amines - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00225A [pubs.rsc.org]
- 6. epub.jku.at [epub.jku.at]
resolving phase separation issues with 13-docosenenitrile formulations
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues encountered with 13-docosenenitrile formulations. As a long-chain unsaturated nitrile, 13-docosenenitrile presents unique formulation challenges due to its pronounced hydrophobic character combined with a polar nitrile group.[1] This document provides a framework for understanding the root causes of instability and offers systematic approaches to achieving stable, homogenous formulations.
Understanding the Core Challenge: The Physicochemical Nature of 13-Docosenenitrile
Phase separation in 13-docosenenitrile formulations is fundamentally a problem of immiscibility. The molecule's structure, featuring a long C22 hydrocarbon chain and a polar nitrile moiety, dictates its solubility behavior.[1] It is a waxy, odorless solid that is practically insoluble in water but possesses some solubility in organic solvents like ketones, esters, alcohols, and ethers.[2][3][4][5] This amphiphilic nature, heavily skewed towards lipophilicity, is the primary driver of formulation instability.
Table 1: Key Physicochemical Properties of 13-Docosenenitrile
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₁N | |
| Molecular Weight | 319.6 g/mol | |
| Common Name | Erucic Nitrile | [6] |
| Computed XLogP3 | 9.2 | |
| Physical Form | Waxy Solid | [2][4] |
| Water Solubility | Practically Insoluble | [4] |
| Organic Solubility | Soluble in select organic solvents (e.g., ketones, esters, alcohols, ethers, benzene) | [2][3][4] |
The high XLogP3 value of 9.2 confirms the molecule's extreme hydrophobicity, making stable dispersion in aqueous environments a significant challenge.[7] Even in non-aqueous, multi-component organic systems, differences in polarity can lead to separation.
Root Cause Analysis of Phase Separation
Phase separation is a thermodynamically driven process where a system minimizes its free energy by reducing the interfacial area between immiscible phases. Understanding the specific mechanism of failure is the first step in effective troubleshooting.
Caption: Root causes of phase separation in 13-docosenenitrile formulations.
Frequently Asked Questions (FAQs)
Q1: My 13-docosenenitrile formulation is separating into layers. What is the most likely cause?
This is a classic sign of emulsion instability due to high interfacial tension between your oil phase (containing the 13-docosenenitrile) and the continuous phase. The system is breaking to minimize the contact area between these immiscible liquids. The most direct solution is to introduce an appropriate emulsifier or surfactant.[8][9]
Q2: I've dissolved 13-docosenenitrile in an organic solvent, but upon adding another component, it precipitates out. Why?
This is a solubility issue. 13-docosenenitrile has specific solubility in different organic solvents.[2][5] Adding a second solvent or active ingredient that alters the overall polarity of the mixture can reduce the solubility of the nitrile below its concentration, causing it to precipitate or crystallize. A co-solvent that is miscible with both phases can resolve this.[10][11]
Q3: After cooling my heated formulation, the 13-docosenenitrile crashes out. How can I prevent this?
13-docosenenitrile is a waxy solid, and its solubility is temperature-dependent.[4] Heating increases solubility, allowing for incorporation into the formulation, but if the solution becomes supersaturated upon cooling, it will crystallize.[12] Strategies to prevent this include:
-
Using inhibitors of crystallization: Certain polymers can interfere with the crystal growth process.
-
Maintaining a stable dispersion: Using emulsifiers and stabilizers to keep the nitrile finely dispersed as amorphous solid particles or in supercooled liquid droplets, preventing aggregation and crystallization.[13][14]
-
Optimizing the cooling rate: A rapid cooling process (shock cooling) can sometimes promote the formation of smaller, more stable amorphous particles over large crystals.
Q4: What is the difference between an emulsifier and a stabilizer?
An emulsifier is a surface-active agent that adsorbs at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.[9][15] A stabilizer, often a hydrocolloid or polymer, increases the viscosity of the continuous phase.[14] This slows the movement of dispersed droplets, preventing them from creaming or sedimenting due to gravity, thereby enhancing the kinetic stability of the emulsion.[14][16] They are often used in combination for robust stability.[16]
Systematic Troubleshooting Guide
This guide provides a tiered approach to resolving phase separation. Start with Level 1 and proceed to the next level if stability issues persist.
Caption: A systematic workflow for troubleshooting phase separation.
Level 1: Excipient Optimization
The most effective way to combat phase separation is by selecting the right excipients.
Table 2: Excipient Selection Guide for Stabilizing 13-Docosenenitrile Formulations
| Excipient Class | Mechanism of Action | Examples | Typical Use Level (% w/w) |
| Emulsifiers / Surfactants | Adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around droplets to prevent coalescence.[8][16] | Polysorbates (Tween® series), Sorbitan esters (Span® series), Lecithin, Cremophor® series | 1 - 10% |
| Co-solvents | Increase the solubility of 13-docosenenitrile in the formulation by reducing the polarity difference between the drug and the continuous phase.[10][11] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400), Transcutol®, Glycerol | 5 - 30% |
| Stabilizers / Viscosity Modifiers | Increase the viscosity of the continuous phase, impeding droplet movement and preventing creaming or sedimentation (Stokes' Law).[14][17] | Xanthan Gum, Carrageenan, Hydroxypropyl Methylcellulose (HPMC), Carbomers | 0.1 - 2% |
Level 2: Process Parameter Optimization
How you make the formulation is as important as what is in it.
-
Homogenization: Dispersed systems are often kinetically, not thermodynamically, stable. Reducing the droplet size of the dispersed phase dramatically increases the stability.
-
Action: Employ high-shear homogenization (e.g., rotor-stator) or high-pressure homogenization. Ultrasonication is also effective for creating fine nanoemulsions on a lab scale.[18]
-
-
Temperature Control: Use heat to your advantage.
-
Action: Gently heat the lipid phase containing 13-docosenenitrile to ensure complete dissolution before emulsification.[13] Maintain this temperature during mixing. For the cooling phase, experiment with both slow, controlled cooling and rapid "shock" cooling to see which better prevents crystallization.
-
-
Order of Addition:
-
Action: Always dissolve the 13-docosenenitrile completely in the chosen oil or lipophilic solvent phase first. Separately, dissolve water-soluble components (like stabilizers) in the aqueous phase. Then, slowly add one phase to the other under continuous homogenization. The emulsifier can be in either phase, but often performs best when dissolved in the continuous phase before emulsification.
-
Level 3: Advanced Formulation Strategies
If standard approaches fail, consider encapsulating the 13-docosenenitrile in a carrier system.
-
Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles where the drug is entrapped in a solid lipid matrix. This approach effectively isolates the 13-docosenenitrile from the incompatible continuous phase.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (e.g., in the gastrointestinal tract).[19] This pre-concentrate formulation is thermodynamically stable and avoids stability issues during storage.
Experimental Protocols
Protocol 1: Systematic Screening of Emulsifiers
Objective: To identify the most effective emulsifier for stabilizing a model oil-in-water emulsion containing 13-docosenenitrile.
Methodology:
-
Prepare Oil Phase: In a beaker, combine your chosen oil (e.g., Miglyol® 812) and 13-docosenenitrile (e.g., 1% w/w). Heat gently (e.g., 50-60°C) with stirring until the nitrile is completely dissolved.
-
Prepare Aqueous Phase: In a separate beaker, add purified water and any water-soluble components (e.g., buffers, tonicity agents).
-
Screen Emulsifiers:
-
Prepare a series of aqueous phases, each containing a different emulsifier (e.g., Polysorbate 80, Polysorbate 20, Lecithin, Cremophor® EL) at a fixed concentration (e.g., 2% w/w).
-
Maintain both the oil and aqueous phases at the same temperature (e.g., 50°C).
-
-
Emulsification:
-
For each emulsifier, slowly add the oil phase to the aqueous phase while homogenizing with a high-shear mixer at a constant speed (e.g., 5,000 RPM) for a fixed time (e.g., 5 minutes).
-
-
Observation:
-
Transfer each emulsion to a clear, sealed glass vial.
-
Visually inspect for phase separation (creaming, coalescence, oiling out) at set time points (e.g., 1 hr, 24 hrs, 1 week) at both room temperature and accelerated conditions (e.g., 40°C).
-
Measure particle size and polydispersity index (PDI) if equipment is available. A smaller, more uniform particle size indicates better emulsification.
-
Protocol 2: High-Pressure Homogenization for Nanoemulsion Formation
Objective: To reduce droplet size and improve the long-term stability of a pre-emulsion.
Methodology:
-
Prepare a Coarse Emulsion: Follow steps 1, 2, and 4 from Protocol 1 using the best-performing emulsifier identified. This creates your "pre-emulsion."
-
Set up Homogenizer: Pre-heat the high-pressure homogenizer to the processing temperature.
-
Homogenization Process:
-
Process the coarse pre-emulsion through the high-pressure homogenizer.
-
Typical parameters to investigate are pressure (e.g., 500-1500 bar) and the number of passes (e.g., 3-5 cycles).
-
-
Cooling: Immediately cool the resulting nanoemulsion in an ice bath to lock in the small droplet size and prevent Ostwald ripening.
-
Analysis:
-
Evaluate long-term stability as described in Protocol 1.
-
Characterize the final formulation for particle size, PDI, and zeta potential. An ideal nanoemulsion will have a particle size below 200 nm with a PDI < 0.2.
-
References
- Erucamide CAS 112-84-5. (n.d.). Baoxu Chemical.
- Erucamide. (2023, December 20). Belike chemicals - SpecialChem.
- Erucamide_Dispersing agent. (n.d.). HANGZHOU EMPEROR PIGMENT CO., LTD.
- Erucamide 112-84-5. (n.d.). Shenzhou Chemical.
- Erucamide. (n.d.). Sinosunman.
- Technical Support Center: Avoiding Phase Separation in Triglyceride-Containing Lipid Bilayers. (n.d.). Benchchem.
- 13-Docosenenitrile, (13Z)-. (n.d.). PubChem - NIH.
- Singh, I., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceuticals.
- 13-Docosenenitrile, (13Z)-. (n.d.). Benchchem.
- 13-Docosenenitrile,(13Z)-. (n.d.). LookChem.
- STEPGROW® RM Series: Leveraging Rheology Modifiers to Stabilize OD Formulations. (2023, February 3). Stepan Agricultural Solutions.
- Emulsifiers and their role in stabiliz
- How can I prevent phase separation? (2014, March 21).
- Effects of various co-solvents on the solubility between blends of soybean oil with either methanol or ethanol. (n.d.).
- An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms. (2018, June 28). Molecules.
- A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. (n.d.). Energy Conversion and Management: X.
- Emulsifiers and Stabilizers: The building blocks of successful formul
- The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. (n.d.).
- Fate of erucamide in polyolefin films at elevated temperature. (n.d.).
- Recent Developments and Applications of Food-Based Emulsifiers from Plant and Animal Sources. (2025, September 10). Molecules.
- How Emulsifiers Stabilize Beverage Formulations. (2025, October 4).
- The Science Behind Emulsifiers: How They Work and Why They M
- Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self-Emulsifying Drug Delivery Systems. (2014, August 11). Austin Publishing Group.
Sources
- 1. 13-Docosenenitrile, (13Z)- | 73170-89-5 | Benchchem [benchchem.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. specialchem.com [specialchem.com]
- 4. shenzhouchem.com [shenzhouchem.com]
- 5. Erucamide Manufacturer,Erucamide Price [sinosunman.com]
- 6. Cas 73170-89-5,13-Docosenenitrile,(13Z)- | lookchem [lookchem.com]
- 7. 13-Docosenenitrile, (13Z)- | C22H41N | CID 11023622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. The Science Behind Emulsifiers: How They Work and Why They Matter › Best Chemical Supplier in Southeast Asia [mffchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. explore.azelis.com [explore.azelis.com]
- 15. mdpi.com [mdpi.com]
- 16. How Emulsifiers Stabilize Beverage Formulations - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self-Emulsifying Drug Delivery Systems [austinpublishinggroup.com]
Validation & Comparative
Technical Characterization Guide: (13Z)-13-Docosenenitrile via 1H and 13C NMR
Executive Summary & Application Scope
(13Z)-13-docosenenitrile (also known as Erucyl Nitrile) is a critical intermediate in the synthesis of erucyl amine and a functional additive in materials science, acting as a slip agent and plasticizer. Its performance relies heavily on purity—specifically, the absence of the starting material (Erucic Acid) and the hydrolysis byproduct (Erucamide).
While FTIR provides a quick check for the nitrile stretch (~2240 cm⁻¹), it lacks the resolution to quantify chain-length purity or cis/trans isomerization. High-field NMR (1H and 13C) is the definitive technique for structural validation. This guide outlines the specific spectral fingerprints required to distinguish (13Z)-13-docosenenitrile from its analogs and quantify its purity.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity and reproducibility, the following protocol minimizes common artifacts associated with long-chain fatty derivatives (e.g., aggregation, poor relaxation).
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard for solubility. However, if olefinic signal overlap is observed, Benzene-d₆ (C₆D₆) is the superior alternative, as it induces an anisotropic shift that resolves the allylic regions.
-
Concentration:
-
1H NMR: 10–15 mg in 0.6 mL solvent.
-
13C NMR: 40–50 mg in 0.6 mL solvent (High concentration is vital for detecting the quaternary nitrile carbon).
-
Instrument Parameters (Critical for Quantitative Analysis)
Standard default parameters often under-integrate the nitrile carbon due to saturation. Use the following settings:
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (1H), zgpg30 (13C) | 30° pulse angle prevents saturation of slow-relaxing nuclei. |
| Relaxation Delay (d1) | 1H: 2.0 s 13C: > 5.0 s | The nitrile carbon (C1) is quaternary and has a very long T1 relaxation time. Short d1 leads to low signal-to-noise for C1. |
| Scans (NS) | 1H: 16 13C: > 1024 | High scan count required for 13C to resolve the low-intensity nitrile peak against the noise floor. |
| Temperature | 298 K (25°C) | Standardize to prevent chemical shift drifting of the amide impurities. |
Workflow Visualization
Figure 1: Optimized NMR acquisition workflow ensuring quantitative detection of the quaternary nitrile carbon.
Spectral Characterization & Assignment[1][2][3][4][5]
1H NMR Data (400 MHz, CDCl₃)
The proton spectrum confirms the fatty chain structure and the cis-geometry of the alkene.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment |
| C13, C14 | 5.35 | Multiplet (m) | 2H | Olefinic protons (-CH=CH-). Characteristic of cis unsaturation. |
| C2 | 2.33 | Triplet (t, J=7.1 Hz) | 2H | α-Methylene to Nitrile (-CH₂-CN). Key diagnostic peak.[1] |
| C12, C15 | 2.01 | Multiplet (m) | 4H | Allylic Methylenes (-CH₂-CH=). |
| C3 | 1.65 | Quintet (m) | 2H | β-Methylene (-CH₂-CH₂-CN). |
| C4-C11, C16-C21 | 1.26 - 1.40 | Broad Singlet | ~28H | Bulk Methylenes (Backbone). |
| C22 | 0.88 | Triplet (t, J=6.8 Hz) | 3H | Terminal Methyl (-CH₃). |
13C NMR Data (100 MHz, CDCl₃)
The Carbon-13 spectrum provides the most definitive proof of the nitrile functionality.
| Position | Chemical Shift (δ, ppm) | Type | Assignment & Diagnostic Value |
| C13, C14 | 129.9, 129.6 | CH | Olefinic carbons. |
| C1 | 119.8 | C (quat) | Nitrile Carbon (-CN). Primary confirmation. |
| C3 | 31.9 | CH₂ | γ-Methylene. |
| C4-C20 | 29.1 - 29.8 | CH₂ | Bulk Methylenes. |
| C12, C15 | 27.2 | CH₂ | Allylic carbons. |
| C3 (Beta) | 25.4 | CH₂ | β-Methylene. |
| C22 | 14.1 | CH₃ | Terminal Methyl. |
| C2 (Alpha) | 16.5 | CH₂ | α-Methylene to Nitrile. The "Smoking Gun". |
Technical Insight: The C2 carbon at 16.5 ppm is the most distinct feature. In the corresponding acid or amide, this carbon appears much further downfield (~34-36 ppm). This ~20 ppm shift is the most reliable indicator that the conversion to nitrile is complete.
Comparative Analysis: Nitrile vs. Alternatives
In drug development and materials QC, distinguishing the nitrile from its precursors (Erucic Acid) and hydrolysis products (Erucamide) is vital.
Comparative Spectral Table
| Feature | (13Z)-13-Docosenenitrile (Target) | Erucamide (Impurity/Analog) | Erucic Acid (Starting Material) |
| Functional Group | Nitrile (-CN) | Primary Amide (-CONH₂) | Carboxylic Acid (-COOH) |
| 1H: α-CH₂ Shift | 2.33 ppm | ~2.22 ppm | ~2.34 ppm |
| 1H: Exchangeable | None | ~5.5 - 6.0 ppm (Broad, NH₂) | >10.5 ppm (Broad, COOH) |
| 13C: Carbonyl/CN | ~119.8 ppm (-CN) | ~175.5 ppm (C=O) | ~180.0 ppm (C=O) |
| 13C: α-CH₂ Shift | ~16.5 ppm (Shielded) | ~36.0 ppm (Deshielded) | ~34.1 ppm (Deshielded) |
Logic for Impurity Identification
Use the following logic flow to rapidly classify the purity of your sample based on the data above.
Figure 2: Decision tree for verifying (13Z)-13-docosenenitrile purity against common carbonyl-containing impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11023622, (13Z)-13-Docosenenitrile. Retrieved from [Link]
-
Awasthi, N. P., et al. (2008). Kinetic investigation of erucamide synthesis using fatty acid and urea.[2] Journal of Oleo Science.[2] Retrieved from [Link]
-
Magritek. Characterizing Fatty Acids with Advanced Multinuclear NMR Methods. Retrieved from [Link]
Sources
GC-MS Fragmentation Patterns for Identifying Erucyl Nitrile: A Comparative Analytical Guide
Introduction: The Analytical Challenge
Erucyl nitrile (13-docosenenitrile, C22H41N) is a long-chain monounsaturated fatty nitrile. It is frequently encountered in industrial applications as a slip agent derivative, in environmental monitoring as a high-temperature dehydration product of erucamide[1], and in untargeted lipidomic profiling[2].
Identifying erucyl nitrile poses a unique analytical challenge. While standard Electron Ionization (EI) GC-MS can confirm the presence of the nitrile functional group and the overall alkyl chain length, it fundamentally fails to pinpoint the exact position of the carbon-carbon double bond. As a Senior Application Scientist, I have structured this guide to objectively compare standard EI GC-MS against complementary modalities—Positive Chemical Ionization (PCI) and Dimethyl Disulfide (DMDS) derivatization. By understanding the causality behind these fragmentation mechanisms, researchers can build a self-validating analytical workflow for unambiguous structural elucidation.
The Limitations of Standard EI GC-MS
When erucyl nitrile is subjected to 70 eV electron ionization, the resulting mass spectrum is dominated by hydrocarbon fragments, presenting specific diagnostic hurdles:
-
Functional Group Markers: The presence of the cyano group is indicated by the characteristic m/z 97 ion, which arises from a cyclization and rearrangement process common in straight-chain nitriles containing seven or more carbon atoms[3]. Other prominent lower-mass ions include m/z 41, 55, 69, and 82.
-
Molecular Ion Weakness: The molecular ion (M+ at m/z 319) is typically very weak or entirely absent. This makes it difficult to confidently assign the molecular weight in complex, co-eluting matrices.
-
The Double Bond Migration Phenomenon: Upon ionization, the radical cation formed at the Δ13 double bond undergoes extensive isomerization. The double bond migrates rapidly along the alkyl chain prior to fragmentation, resulting in a generic homologous series of[CnH2n-1]+ and [CnH2n]+ ions. Consequently, standard EI cannot distinguish erucyl nitrile (Δ13) from its isomers, such as cetoleyl nitrile (Δ11).
Objective Comparison of Analytical Strategies
To overcome the limitations of standard EI, orthogonal techniques must be employed. Table 1 compares the performance of three distinct GC-MS modalities for identifying erucyl nitrile.
Table 1: Performance Comparison of GC-MS Modalities for Erucyl Nitrile
| Analytical Modality | Target Information | Key Diagnostic Ions (m/z) | Advantages | Limitations |
| Standard EI GC-MS | Functional group, chain length | 41, 55, 69, 97, 319 (M+, weak) | Fast, no derivatization required, allows NIST library matching. | Cannot locate double bond; weak molecular ion limits confidence. |
| PCI GC-MS | Molecular weight confirmation | 320 [M+H]+ | Soft ionization yields a strong protonated molecular ion. | Requires reagent gas (e.g., methane); lacks structural fragmentation. |
| DMDS-EI GC-MS | Double bond localization | 173, 240, 413 (M+) | Unambiguous localization of the Δ13 double bond. | Requires 12-hour sample preparation; uses toxic/odorous reagents. |
Mechanistic Deep Dive: DMDS Derivatization
To solve the double bond migration issue, we chemically "lock" the double bond using Dimethyl Disulfide (DMDS). The addition of DMDS across the pi bond, catalyzed by iodine, forms a stable bis(methylthio) ether[4].
For erucyl nitrile (MW 319), DMDS addition yields a derivative with a mass of 413. Upon electron ionization, the bond between the two sulfur-bearing carbons (C13 and C14) becomes highly labile. This directs cleavage specifically at the original site of unsaturation, producing two highly diagnostic fragments:
-
The Omega Fragment: [CH3-(CH2)7-CH(SCH3)]+ yields m/z 173 .
-
The Nitrile Fragment: [CH(SCH3)-(CH2)11-CN]+ yields m/z 240 .
Secondary losses of CH3SH (48 Da) from these primary fragments yield m/z 125 and m/z 192, respectively. This predictable cleavage provides a self-validating spectral fingerprint that definitively proves the Δ13 position.
Fig 1: DMDS derivatization and targeted EI-MS cleavage pathway for double bond localization.
Validated Experimental Methodologies
To ensure a self-validating system, the following step-by-step protocol outlines the orthogonal workflow for complete structural elucidation.
Protocol A: DMDS Derivatization for Double Bond Localization
-
Sample Preparation: Dissolve approximately 1 mg of the extracted lipid/nitrile sample in 0.5 mL of hexane in a glass vial with a PTFE-lined cap.
-
Reagent Addition: Add 100 μL of Dimethyl Disulfide (DMDS) and 10 μL of an iodine solution (60 mg/mL in diethyl ether) to act as a catalyst[4].
-
Incubation: Seal the vial tightly and incubate at 40°C for 12 hours to ensure complete addition across the sterically hindered long-chain double bond.
-
Quenching: Cool to room temperature. Add 1 mL of 5% aqueous sodium thiosulfate (Na2S2O3) and vortex vigorously until the iodine's yellow color disappears.
-
Extraction: Extract the organic layer (hexane), dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under a gentle stream of nitrogen to a final volume of 100 μL.
Protocol B: GC-MS Acquisition Parameters
-
Column: Use a non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 μm).
-
Injection: Inject 1 μL in splitless mode. Set the injector temperature to 280°C to ensure complete volatilization of the heavy C22 derivatives.
-
Oven Program: Initial temperature 100°C (hold for 1 min), ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
Mass Spectrometer: Operate in EI mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 40–500.
Fig 2: Multi-modal GC-MS analytical workflow for the structural elucidation of erucyl nitrile.
References
-
Abas, M. R., et al. "Organic composition of aerosol particulate matter during a haze episode in Kuala Lumpur, Malaysia." ResearchGate. Available at:[Link]
-
Carballeira, N. M., et al. "New 2-Hydroxy Fatty Acids in the Caribbean Urchin Tripneustes esculentus." Journal of Natural Products, ACS Publications. Available at:[Link]
-
Ovcacikova, M., et al. "An Introduction to Lipidomics: From Laboratory to Clinic." Acta Medica. Available at:[Link]
Sources
Distinguishing 13-Docosenenitrile from Erucamide: A Comprehensive Chromatographic Guide
As a Senior Application Scientist specializing in Extractables and Leachables (E&L) and polymer characterization, I frequently encounter analytical challenges involving aliphatic additives. One of the most common and critical separations is distinguishing erucamide —a ubiquitous slip agent used in polyolefin manufacturing[1]—from its primary degradation product, 13-docosenenitrile (eruconitrile).
While both compounds share an identical 22-carbon aliphatic chain and a cis-13 double bond, their terminal functional groups dictate entirely different thermodynamic behaviors. Misidentifying these compounds can lead to inaccurate toxicological risk assessments. This guide provides an objective, mechanistically grounded framework for separating and identifying these two species using orthogonal chromatographic techniques.
Chemical Causality: The Thermodynamics of Separation
To design a robust separation method, we must first understand the causality behind the molecules' physical properties.
Erucamide (
Under thermal stress or catalytic conditions, erucamide undergoes dehydration to form 13-docosenenitrile (
Fig 1. Thermal dehydration of erucamide to 13-docosenenitrile.
Analytical Pitfall: The GC Inlet Artifact
A critical failure point in E&L analysis is relying solely on Gas Chromatography-Mass Spectrometry (GC-MS) without system validation. Because erucamide is prone to thermal dehydration, injecting it into a hot, active (dirty) GC inlet can artificially generate 13-docosenenitrile.
The Self-Validating System: To ensure trustworthiness, your analytical protocol must be self-validating. If 13-docosenenitrile is detected via GC-MS, you must prove it is a native extractable and not an artifact. This is achieved by:
-
Inlet Inertness Check: Injecting a pure erucamide analytical standard. If 13-docosenenitrile appears in the chromatogram, the inlet is degrading the sample.
-
Orthogonal Confirmation: Utilizing Liquid Chromatography (LC-MS), which introduces the sample at near-room temperature, completely bypassing thermal stress.
Because GC separates primarily by volatility and Reversed-Phase LC (RPLC) separates by hydrophobicity, the elution order of these two compounds perfectly inverts between the two techniques.
Fig 2. Orthogonal elution order of erucamide and 13-docosenenitrile in GC vs. LC.
Experimental Protocols
Protocol A: GC-MS (EI) Volatility-Based Separation
In GC-MS, the lack of hydrogen bonding makes 13-docosenenitrile significantly more volatile than erucamide. On a standard non-polar column (e.g., 5% diphenyl / 95% dimethylpolysiloxane), 13-docosenenitrile will elute first [3].
Step-by-Step Methodology:
-
Column Selection: Use a low-bleed non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm)[2].
-
Inlet Parameters: Set the inlet to 250°C (splitless mode). Crucial step: Do not exceed 250°C to minimize thermal dehydration of the amide.
-
Oven Program: Start at 40°C (hold 2 min), ramp at 15°C/min to 320°C (hold 10 min).
-
MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–600.
-
Data Interpretation: Erucamide yields a very weak molecular ion (m/z 337) but produces a massive diagnostic base peak at m/z 59 (resulting from a McLafferty rearrangement of the primary amide) and m/z 72. 13-docosenenitrile yields a weak molecular ion at m/z 319, an [M-H]+ at m/z 318, and standard hydrocarbon fragmentation (m/z 97, 110).
Protocol B: LC-HRMS (ESI+) Polarity-Based Separation
In Reversed-Phase LC, the highly polar amide group of erucamide causes it to interact less with the hydrophobic stationary phase, meaning erucamide will elute first , well before the highly lipophilic 13-docosenenitrile.
Step-by-Step Methodology:
-
Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase:
-
Phase A: Water with 0.1% Formic Acid.
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 5 minutes to elute the highly retained nitrile.
-
MS Detection: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization in positive mode (ESI+).
-
Data Interpretation: Erucamide readily protonates to form a strong [M+H]+ at m/z 338.3417[4]. 13-docosenenitrile will form an [M+H]+ at m/z 320.3312.
Quantitative Data & Diagnostic Markers
The following tables synthesize the expected chromatographic behavior and mass spectrometry diagnostic ions required to definitively distinguish these two compounds.
Table 1: Physicochemical & Chromatographic Comparison
| Compound | Molecular Formula | Exact Mass | GC Elution Order (DB-5) | LC Elution Order (C18) | Primary Driving Force |
| 13-Docosenenitrile | 319.3239 Da | 1st (More Volatile) | 2nd (Highly Hydrophobic) | Lack of H-Bonding | |
| Erucamide | 337.3345 Da | 2nd (Less Volatile) | 1st (More Polar) | Strong H-Bonding |
Table 2: Mass Spectrometry Diagnostic Ions
| Compound | GC-MS (EI, 70 eV) Key Fragments | LC-HRMS (ESI+) Precursor Ions |
| 13-Docosenenitrile | m/z 97, 110, 124, 318 [M-H]+, 319 [M]+ | m/z 320.3312 [M+H]+ |
| Erucamide | m/z 59 (Base Peak), 72, 337[M]+ (Weak) | m/z 338.3417[M+H]+, 360.3237 [M+Na]+ |
References
-
Benchchem. "13-Docosenenitrile, (13Z)- | 73170-89-5". Benchchem Database. Available at:[2]
-
Frontier Laboratories. "Analysis of Biodegradable Plastic Bags Part 2: Pyrolysis (Py)-GC/MS and Thermal desorption (TD)". Available at:[3]
-
ResearchGate. "Peak spectrum for Erucamide, a common slip agent". Available at:[4]
-
National Institutes of Health (NIH). "Erucamide | C22H43NO | CID 5365371". PubChem. Available at:[1]
Sources
Comparative Hydrogenation Kinetics of Oleyl and Erucyl Nitriles: A Guide for Process Scale-Up
The chemoselective hydrogenation of unsaturated fatty nitriles to primary fatty amines is a critical transformation in the synthesis of industrial surfactants, corrosion inhibitors, and pharmaceutical intermediates. Achieving high conversion rates while preventing the over-reduction of the carbon-carbon double bond (chemoselectivity) requires precise control over reaction kinetics.
This guide provides an in-depth technical comparison of the hydrogenation rates of two major unsaturated fatty nitriles: Oleyl nitrile (C18:1, cis-9) and Erucyl nitrile (C22:1, cis-13) . By analyzing the mechanistic causality behind their kinetic differences, researchers can optimize catalyst selection and reactor conditions for scale-up.
Mechanistic Causality in Nitrile Hydrogenation
The hydrogenation of fatty nitriles is a complex, multi-step network. The reaction proceeds via the von Braun/Greenfield mechanism, where the nitrile is first reduced to an imine intermediate, which is subsequently hydrogenated to the primary amine[1].
A major kinetic challenge is the formation of secondary and tertiary amines. The highly reactive imine intermediate can undergo a nucleophilic attack by the newly formed primary amine, releasing ammonia (
Furthermore, chemoselectivity (retaining the C=C bond) is governed by competitive adsorption. At low to moderate nitrile conversions, the strongly coordinating
Reaction pathway of nitrile hydrogenation detailing intermediate and byproduct formation.
Kinetic Comparison: Oleyl vs. Erucyl Nitrile
When comparing the reaction rates of oleyl nitrile and erucyl nitrile, the kinetics are primarily dictated by mass transfer limitations and steric bulk .
-
Diffusion and Mass Transfer: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous
). Erucyl nitrile (C22) has a higher molecular weight and liquid viscosity than oleyl nitrile (C18). This inherently lowers its diffusivity in the solvent, leading to a reduced liquid-solid mass transfer coefficient ( ). Consequently, the apparent initial hydrogenation rate of erucyl nitrile is slower. -
Adsorption Footprint: The longer hydrophobic tail of erucyl nitrile requires a larger ensemble size on the catalyst surface. This reduces the total number of effective active sites available per unit area compared to the shorter oleyl nitrile, further depressing the turnover frequency (TOF).
-
Chemoselectivity: While erucyl nitrile hydrogenates slower, it often exhibits superior chemoselectivity. The double bond in erucyl nitrile is located at the C13 position, deeper within the aliphatic chain compared to the C9 position in oleyl nitrile. This internal position provides greater steric shielding against the catalyst surface, resulting in higher retention of the iodine value (fewer reduced double bonds) at high nitrile conversions[3].
Quantitative Data Comparison
| Parameter | Oleyl Nitrile (C18:1, cis-9) | Erucyl Nitrile (C22:1, cis-13) | Mechanistic Causality |
| Relative Initial Rate ( | 1.0 (Baseline) | ~0.75 - 0.85 | Slower diffusion and larger surface footprint for C22. |
| Apparent Activation Energy | ~45 kJ/mol | ~48 kJ/mol | Increased van der Waals interactions in longer chains. |
| Chemoselectivity (Olefin Retention) | High (>95%) | Very High (>97%) | Deeper internal C13 bond is more sterically shielded. |
| Mass Transfer Coefficient ( | Higher | Lower | Increased viscosity and lower diffusivity of C22. |
| Optimal Catalyst Type | Carbon-modified Ni or Ru/C | Carbon-modified Ni or Ru/C | Both require controlled active site ensemble sizes. |
Self-Validating Experimental Protocol for Kinetic Profiling
To objectively measure and compare these hydrogenation rates, the experimental design must be a self-validating system. This means incorporating an internal standard to account for sampling losses and performing carbon mass-balance checks to ensure no undetected polymerization occurs.
Step-by-Step Methodology
-
Catalyst & Substrate Preparation:
-
Weigh 0.5 mol% of Ru/C or carbon-modified Raney Ni catalyst.
-
Prepare a 0.5 M solution of the chosen nitrile (oleyl or erucyl) in isopropanol.
-
Self-Validation Step: Add 0.05 M of tetradecane as an inert internal standard. This allows for absolute quantification during GC analysis, correcting for any solvent evaporation or volume changes during high-pressure sampling.
-
-
Reactor Purging & Ammonia Loading:
-
Transfer the mixture to a 300 mL Parr high-pressure autoclave.
-
Purge the reactor three times with
(10 bar) to remove oxygen, followed by two purges with . -
Inject 2.0 equivalents of anhydrous
to suppress secondary amine formation.
-
-
Isobaric Hydrogenation:
-
Heat the reactor to 100 °C under a stirring speed of 1200 rpm (to eliminate external mass transfer resistance).
-
Pressurize the system to 20 bar with
and maintain isobaric conditions using a mass flow controller.
-
-
Time-Resolved Sampling:
-
Withdraw 1 mL aliquots at
and minutes via a dip tube. -
Causality of Quenching: Immediately quench the samples in a pre-chilled vial (-20 °C) containing a drop of catalyst poison (e.g., triphenylphosphine) to instantly halt the reaction, ensuring the kinetic data accurately reflects the specific time point.
-
-
GC-FID Analysis:
-
Analyze the quenched samples using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Calculate conversion (loss of nitrile), yield (formation of primary amine), and chemoselectivity (retention of the C=C double bond via iodine value correlation).
-
Self-Validation Step: Verify that the sum of unreacted nitrile, primary amine, and secondary amine equals 100% of the initial molar mass (relative to the tetradecane standard). A mass balance < 98% indicates unquantified side reactions (e.g., amidation or polymerization).
-
Step-by-step experimental workflow for kinetic profiling of fatty nitrile hydrogenation.
References
-
Chemoselective hydrogenation of unsaturated nitriles to unsaturated primary amines: Conversion of cinnamonitrile on metal-supported catalysts. ResearchGate.1
-
Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. Advanced Synthesis & Catalysis.
-
The chemoselective hydrogenation of tallow nitriles to unsaturated 1° fatty amines with carbon modified Ni catalysts. ResearchGate.2
Sources
A Comprehensive Guide to the Validation of Refractive Index and Density for (13Z)-13-docosenenitrile
For researchers, scientists, and professionals in drug development, the precise characterization of physical properties is a cornerstone of quality control, formulation development, and regulatory compliance. This guide provides an in-depth analysis of the refractive index and density of (13Z)-13-docosenenitrile, a long-chain unsaturated nitrile. Due to a scarcity of published experimental data for this specific compound, we present a framework for its empirical validation. This guide will compare the predicted properties of (13Z)-13-docosenenitrile with the established data of structurally similar and commercially significant alternatives, namely erucamide and oleamide. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction to (13Z)-13-docosenenitrile and its Analogs
(13Z)-13-docosenenitrile, also known as erucyl nitrile, is a long-chain fatty nitrile with the molecular formula C22H41N.[1][2][3] Fatty nitriles are important intermediates in the chemical industry, often used in the synthesis of fatty amines, which have applications as surfactants and in the production of polymers.[4][5][6] The physical properties of these long-chain molecules, such as refractive index and density, are critical indicators of purity and are essential for process engineering and product formulation.
To provide a meaningful context for the physical properties of (13Z)-13-docosenenitrile, this guide includes a comparison with two well-characterized fatty amides:
-
Erucamide ((13Z)-13-docosenamide): A primary fatty amide with the same carbon chain length and double bond position as (13Z)-13-docosenenitrile.[7][8] It is widely used as a slip agent and lubricant in the polymer industry.[8][9][10]
-
Oleamide ((9Z)-9-octadecenamide): A fatty amide with a shorter carbon chain (18 carbons) than erucamide.[9] Comparing with oleamide helps to illustrate the influence of carbon chain length on physical properties.
Comparative Analysis of Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of (13Z)-13-docosenenitrile and its amide analogs. The values for (13Z)-13-docosenenitrile are based on computational predictions and highlight the need for experimental validation.
| Property | (13Z)-13-docosenenitrile | Erucamide | Oleamide |
| Molecular Formula | C22H41N[1][2][3] | C22H43NO[8] | C18H35NO |
| Molecular Weight | 319.57 g/mol [2][3] | 337.58 g/mol [11] | 281.48 g/mol |
| CAS Number | 73170-89-5[2][3] | 112-84-5[7][8] | 301-02-0 |
| Boiling Point (°C) | 432.6 ± 14.0 (Predicted)[12][13] | 473.86 (Rough Estimate)[7] | - |
| Melting Point (°C) | - | 75-85[7] | 68-76[9] |
| Density (g/cm³) | 0.843 ± 0.06 (Predicted)[12][13] | ~0.85-1.05[14] | - |
| Refractive Index | - | 1.5614 (Estimate)[7] | - |
Experimental Validation Protocols
To address the data gap for (13Z)-13-docosenenitrile, the following sections detail the standardized experimental procedures for determining its refractive index and density. These protocols are based on ASTM International standards, ensuring a high degree of accuracy and reliability.
Refractive Index Determination
The refractive index of a substance is a fundamental physical property that is highly sensitive to its composition and purity.[15] For transparent and light-colored hydrocarbon liquids such as (13Z)-13-docosenenitrile, the standard test method is ASTM D1218.[16][17][18] This method utilizes a high-resolution refractometer, typically of the Abbé type, to measure the refractive index to four or five decimal places.[17][19]
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for Refractive Index Measurement.
Step-by-Step Protocol:
-
Instrument Calibration:
-
Calibrate the refractometer using certified reference standards of known refractive index (e.g., purified water, isooctane).
-
Ensure the calibration is performed at the desired measurement temperature, typically 20°C or 25°C.
-
-
Sample Preparation:
-
Ensure the (13Z)-13-docosenenitrile sample is clear, free of suspended particles, and has been brought to the measurement temperature.[20]
-
A sample volume of a few milliliters is generally sufficient.
-
-
Measurement:
-
Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free cloth.
-
Apply a small amount of the sample to the surface of the lower prism.
-
Close the prism assembly securely.
-
Allow sufficient time for the sample to reach thermal equilibrium with the instrument.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Perform at least three independent measurements and record each value.
-
-
Data Analysis and Reporting:
-
Calculate the average of the recorded refractive index values.
-
If the measurement temperature deviates from the standard temperature (e.g., 20°C), apply a temperature correction. The correction factor is specific to the class of compound but a general approximation for many organic liquids is 0.00045 per °C.[15]
-
Report the final refractive index, specifying the temperature at which the measurement was made (e.g., nD²⁰).
-
Density Determination
Density is another crucial physical property that relates a substance's mass to its volume. For liquids like (13Z)-13-docosenenitrile, a highly accurate and efficient method for density determination is through the use of a digital density meter, as outlined in ASTM D4052.[21][22][23] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[23][24]
Experimental Workflow for Density Measurement
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. aosennewmaterial.com [aosennewmaterial.com]
- 10. Erucamide_Dispersing agent_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 11. 13-Docosenamide, (Z)- (CAS 112-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. (13Z)-13-Docosenenitrile | 73170-89-5 [m.chemicalbook.com]
- 13. (13Z)-13-Docosenenitrile | 73170-89-5 [m.chemicalbook.com]
- 14. Erucamide Manufacturer,Erucamide Price [sinosunman.com]
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- 16. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [store.astm.org]
- 17. img.antpedia.com [img.antpedia.com]
- 18. ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids – SPL [spllabs.com]
- 19. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [store.astm.org]
- 20. petrolube.com [petrolube.com]
- 21. D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [store.astm.org]
- 22. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 23. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 24. ASTM D4052 - eralytics [eralytics.com]
A Researcher's Guide to Purity Assessment of 13-Docosenenitrile Using Thin-Layer Chromatography
In the landscape of drug development and chemical research, the purity of starting materials and intermediates is paramount. For long-chain aliphatic nitriles such as 13-docosenenitrile, a versatile building block in organic synthesis, ensuring high purity is a critical step that dictates the success of subsequent reactions and the quality of the final product. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for the purity assessment of 13-docosenenitrile, complete with detailed experimental protocols.
The Analytical Challenge: Why Purity Matters for 13-Docosenenitrile
13-Docosenenitrile, also known as erucic nitrile, possesses a C22 long alkyl chain with a terminal nitrile group.[1][2] Its synthesis, often proceeding from the dehydration of erucamide or the reaction of erucic acid with ammonia, can introduce impurities such as unreacted starting materials, amides, or other side-products. The presence of these impurities can have significant consequences in downstream applications, making a reliable and accessible purity assessment method essential.
Comparative Analysis of Purity Assessment Techniques
While several sophisticated analytical methods exist for purity determination, each presents a unique balance of speed, cost, and specificity.[3]
| Technique | Principle | Advantages for 13-Docosenenitrile | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase.[4][5] | - Rapid and cost-effective.- Simple setup.- Allows for simultaneous analysis of multiple samples.- Good for qualitative assessment of impurities. | - Lower resolution compared to GC and HPLC.- Quantification requires densitometry.- Potential for spot overlap with closely related impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase.[6][7] | - High resolution and sensitivity.- Excellent for quantifying volatile impurities. | - Requires derivatization for non-volatile impurities.- High operating temperatures may degrade thermally sensitive compounds.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase under high pressure. | - High resolution and sensitivity for non-volatile compounds.- Amenable to a wide range of compounds. | - More complex and expensive instrumentation.- Longer analysis times per sample compared to TLC. |
As the table illustrates, TLC emerges as a highly practical and efficient method for routine purity checks of 13-docosenenitrile, offering a quick and economical way to visualize the presence of impurities.
The TLC Workflow for 13-Docosenenitrile Purity Assessment
The following diagram outlines the key steps in the TLC analysis of 13-docosenenitrile.
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization [mdpi.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. TLC stains [reachdevices.com]
- 5. Magic Formulas [chem.rochester.edu]
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- 7. bhooc.com [bhooc.com]
Safety Operating Guide
Personal protective equipment for handling 13-Docosenenitrile, (13Z)-
As a Senior Application Scientist, I recognize that handling long-chain unsaturated nitriles requires a highly technical, nuanced approach that goes beyond standard laboratory safety protocols. 13-Docosenenitrile, (13Z)- (CAS: 73170-89-5), commonly referred to as erucic nitrile, is a critical C22 intermediate utilized in pharmaceutical synthesis, cosmetic formulations, and advanced materials science[1].
While it lacks the acute volatility and immediate inhalation toxicity of short-chain nitriles (such as acetonitrile), its lipophilic nature, potential for severe skin irritation, and extreme environmental persistence demand strict operational discipline. This guide provides a self-validating framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of 13-Docosenenitrile, (13Z)-.
Chemical Profile & Hazard Causality
Understanding the mechanistic behavior of 13-Docosenenitrile, (13Z)- is essential for predicting its risks and implementing effective countermeasures. We can draw direct safety analogies from closely related long-chain fatty nitriles like oleonitrile (C18) to establish a comprehensive hazard profile.
Table 1: Chemical Profile & Hazard Matrix
| Property / Hazard | Description | Mechanistic Causality |
| Physical State | Viscous liquid / Waxy solid | The C22 unsaturated aliphatic chain results in strong van der Waals forces, leading to high viscosity and a low vapor pressure at ambient temperatures[1]. |
| Skin Irritation (H315) | Causes localized skin irritation | The highly lipophilic tail allows the molecule to partition into the stratum corneum, disrupting the lipid bilayer of the skin and inducing localized inflammation[2]. |
| Aquatic Toxicity (H400/H410) | Very toxic to aquatic life | With a high partition coefficient (LogP > 5), the compound resists aqueous hydrolysis and bioaccumulates heavily in the lipid tissues of aquatic organisms[2]. |
| Thermal Decomposition | Emits toxic NOx vapors | When heated to decomposition, the nitrile functional group (-C≡N) breaks down, releasing highly hazardous nitrogen oxides (NOx)[3]. |
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the chemical's specific permeation kinetics rather than generic laboratory defaults.
Table 2: PPE Specifications & Technical Justifications
| PPE Category | Standard / Specification | Operational Justification |
| Hand Protection | EN 374 Nitrile or Fluoroelastomer | Standard latex offers poor resistance to non-polar aliphatic chains. High-density nitrile or Viton prevents lipophilic permeation[4]. |
| Eye Protection | EN 166 / NIOSH Safety Goggles | Tightly fitting goggles prevent accidental ocular exposure to aerosolized droplets during vigorous transfer, heating, or sonication[4]. |
| Body Protection | Flame-Resistant Lab Coat | Protects against splash hazards. The lipophilic nature of the chemical makes it exceptionally difficult to wash out of standard cotton fabrics. |
| Respiratory | Full-Face Respirator (P100/OV) | Required only if engineering controls (fume hood) fail, or if the material is heated, risking exposure to NOx decomposition products[4]. |
Operational Workflows & Methodologies
Pre-Operational Logic & Donning
Before handling 13-Docosenenitrile, (13Z)-, researchers must ensure environmental controls are active. The compound should be stored at 2-8°C to maintain stability and minimize degradation.
Figure 1: Sequential logic for pre-operational PPE donning and chemical retrieval.
Step-by-Step Handling Protocol
-
Preparation & Validation: Validate the fume hood face velocity (standard 80-100 fpm). Perform an air-inflation test on your EN 374 nitrile gloves to ensure zero micro-punctures before donning[4].
-
Retrieval: Remove the 13-Docosenenitrile, (13Z)- container from the 2-8°C refrigerator. Allow the sealed container to equilibrate to room temperature inside the fume hood. Causality: Opening a cold container introduces ambient moisture via condensation, which can degrade the reagent over time.
-
Aliquoting: Working strictly over a secondary containment tray, use spark-proof spatulas or positive-displacement pipettes (depending on the ambient viscosity) to transfer the required mass into a pre-weighed, chemically compatible borosilicate vial.
-
Decontamination: Wipe the exterior of the primary container with an appropriate organic solvent (e.g., isopropanol) to remove any invisible lipophilic residue before returning it to cold storage.
-
Doffing: Remove gloves using the "beak method" (turning them inside out as they are pulled off) to trap any chemical residue inside the glove. Wash hands immediately with soap and water.
Spill Containment & Disposal Plan
Due to its severe aquatic toxicity, 13-Docosenenitrile, (13Z)- must never be allowed to enter municipal drains or soil[4].
Figure 2: Emergency spill response and containment workflow for fatty nitriles.
Spill Response Protocol:
-
Isolation: Evacuate non-essential personnel, ensure maximum fume hood ventilation, and remove all sources of ignition[4].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like sawdust, as they may exacerbate fire risks if the nitrile undergoes thermal decomposition.
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a chemically resistant, sealable container[4].
-
Disposal: Label the container clearly as "Hazardous Waste - Environmentally Toxic Nitrile" and transfer it to an approved waste disposal plant in strict accordance with local and EPA/RCRA regulations.
References
-
LookChem. "Cas 73170-89-5, 13-Docosenenitrile, (13Z)".[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
